Tamsulosin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKJLXJIQTDTD-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023631 | |
| Record name | Tamsulosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tamsulosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, 6.55e-03 g/L | |
| Record name | Tamsulosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tamsulosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
5-[(2R)-2-[bis[2-[(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, 2-methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl[benzenesulfonamide, 2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide, For more Impurities (Complete) data for Tamsulosin (9 total), please visit the HSDB record page. | |
| Record name | Tamsulosin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
106133-20-4 | |
| Record name | Tamsulosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106133-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamsulosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106133204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamsulosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tamsulosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonamide, 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMSULOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3P28OML5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tamsulosin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tamsulosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 228 °C (hydrochloride salt) | |
| Record name | Tamsulosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tamsulosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tamsulosin hydrochloride, a cornerstone in the management of benign prostatic hyperplasia (BPH), represents a significant advancement in urological pharmacology. Its clinical success is rooted in its selective antagonism of the α1A-adrenergic receptor subtype, which is predominantly located in the smooth muscle of the prostate and bladder neck. This technical guide provides an in-depth exploration of the discovery, development, and chemical synthesis of this compound hydrochloride. It details the mechanism of action, key experimental protocols for its synthesis, and quantitative data to support these processes. Visualizations of the synthetic workflow and the relevant signaling pathway are provided to facilitate a comprehensive understanding of this important therapeutic agent.
Discovery and Development
This compound was discovered and developed by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in Japan.[1][2] The research was driven by the need for a more selective α1-adrenoceptor antagonist that could alleviate the symptoms of BPH without causing significant cardiovascular side effects, such as orthostatic hypotension, which were common with existing non-selective α-blockers.[3][4]
The development of this compound was a result of strategic modifications to the structure of existing alpha-blockers to enhance their affinity for the α1A-adrenoceptor subtype, which was identified as the primary mediator of smooth muscle contraction in the prostate.[1][5] This "uroselectivity" allows this compound to effectively relax the prostatic and bladder neck smooth muscle, thereby improving urinary flow, with minimal impact on blood pressure.[6][7][8]
This compound was first launched in Japan in 1993 and received FDA approval in the United States in 1997 under the brand name Flomax®.[1][9][10]
Mechanism of Action
This compound is a selective antagonist of α1A and α1D-adrenergic receptors.[11][12][13] The α1A subtype constitutes approximately 70% of the alpha-1 receptors in the human prostate.[3][5][11] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[6]
Under normal physiological conditions, the binding of norepinephrine to these receptors initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively and selectively binds to these receptors, inhibiting the action of norepinephrine and leading to smooth muscle relaxation in the prostate and bladder neck. This reduces the resistance to urinary outflow and alleviates the lower urinary tract symptoms (LUTS) associated with BPH.[6][9][14]
Signaling Pathway of the α1A-Adrenergic Receptor
The following diagram illustrates the Gq-protein coupled signaling pathway that is inhibited by this compound.
Caption: this compound's antagonistic action on the α1A-adrenergic receptor signaling pathway.
Chemical Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride involves several key steps, with various routes developed to improve yield, purity, and stereoselectivity. A common and illustrative synthetic pathway is presented below. This route involves the preparation of two key intermediates: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide, followed by their condensation and subsequent conversion to the hydrochloride salt.
Synthesis Workflow
The following diagram outlines a typical synthetic workflow for this compound hydrochloride.
Caption: A representative synthetic workflow for this compound hydrochloride.
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound hydrochloride. These are compiled from various patented methods and are for informational purposes. Actual laboratory procedures should be conducted with appropriate safety precautions and optimization.
Synthesis of (R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl] propan-2-amine
This step involves the asymmetric synthesis of a key chiral intermediate.
-
Reactants: 4-Methoxyphenylacetone and (R)-1-phenylethanamine.
-
Procedure: A mixture of 4-methoxyphenylacetone and (R)-1-phenylethanamine in a suitable solvent such as methanol is subjected to reductive amination. This can be achieved using a reducing agent like sodium borohydride. The reaction is typically carried out at a controlled temperature, for instance, reflux followed by cooling.[15] The resulting product is then isolated and purified.
Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
This intermediate is synthesized through chlorosulfonation and amination of the previously prepared amine.
-
Reactants: (R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl] propan-2-amine, chlorosulfonic acid, and ammonia.
-
Procedure: The amine intermediate is treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The resulting sulfonyl chloride is then reacted with ammonia (often an aqueous solution) to form the sulfonamide.[14][15]
Synthesis of 2-(2-ethoxyphenoxy)ethyl bromide
This is the second key intermediate required for the final condensation step.
-
Reactants: o-Ethoxyphenol and 1,2-dibromoethane.
-
Procedure: o-Ethoxyphenol is reacted with an excess of 1,2-dibromoethane in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is typically heated to around 75°C.[7][16][17] The product is then isolated and purified, often by recrystallization from ethanol.[7][16]
Synthesis of this compound Free Base
This step involves the condensation (alkylation) of the two key intermediates.
-
Reactants: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide.
-
Procedure: The two intermediates are reacted in a suitable solvent, such as an alcohol (e.g., isobutyl alcohol) or a polar aprotic solvent, in the presence of an acid scavenger like calcium oxide. The reaction mixture is heated for an extended period (e.g., 25 hours at 80-85°C).[18] The resulting this compound free base is then isolated.
Hydrogenolysis and Salification to this compound Hydrochloride
The final steps involve the removal of the chiral auxiliary and formation of the hydrochloride salt.
-
Reactants: The condensation product from the previous step, a hydrogenation catalyst (e.g., Palladium on carbon), a hydrogen source, and hydrochloric acid.
-
Procedure: The protecting group (the (R)-1-phenylethyl group) is removed via catalytic hydrogenation.[9][19] The resulting this compound free base is then dissolved in a suitable solvent, such as methanol or ethanol, and treated with hydrochloric acid to a pH of approximately 1.0-2.0.[9][18] The this compound hydrochloride precipitates and is collected by filtration, washed, and dried.[9][18]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and pharmacological activity of this compound hydrochloride.
Table 1: Synthesis Yield and Purity
| Step | Product | Yield | Purity | Reference |
| Asymmetric Synthesis & Intermediates | (R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl] propan-2-amine hydrochloride | - | - | [15] |
| Condensation & Hydrogenolysis | This compound Free Base | - | - | [9] |
| Overall Synthesis | This compound Hydrochloride | 26% (total yield) | >99.5% | [9][15] |
| Salification | This compound Hydrochloride | 83.3% (from free base) | 99.5% | [9] |
| Purification | This compound Hydrochloride | - | 99.70% - 99.76% (HPLC) | [18] |
Table 2: Pharmacological Data - Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (pKB or Kd) | Selectivity Ratio | Reference |
| α1A | pKB ≈ 10.0 | α1A > α1B | [20] |
| α1B | pKB ≈ 8.9-9.2 | - | [20] |
| α1D | pKB ≈ 10.1 | α1D ≥ α1A | [20] |
| α1A | Kd ≈ 70 pM (guinea pig liver) | α1A > α1B | [21] |
| α1B | Kd ≈ 510 pM (rat liver) | - | [21] |
pKB is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A higher pKB value indicates higher binding affinity. Kd is the equilibrium dissociation constant. A lower Kd value indicates higher binding affinity.
Conclusion
This compound hydrochloride stands as a prime example of successful rational drug design, where a deep understanding of receptor pharmacology led to the development of a highly effective and well-tolerated therapy. Its synthesis has been refined over the years to achieve high stereoselectivity and purity, ensuring a consistent and safe final product. This guide has provided a comprehensive overview of the key technical aspects of this compound's discovery and synthesis, intended to be a valuable resource for professionals in the field of drug development and research. The detailed protocols, quantitative data, and visual diagrams offer a multi-faceted understanding of this important pharmaceutical agent.
References
- 1. karlancer.com [karlancer.com]
- 2. researchgate.net [researchgate.net]
- 3. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 4. New practical synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]
- 6. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 7. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. CN103497126A - Synthesis method of this compound hydrochloride - Google Patents [patents.google.com]
- 10. 2-(2-ETHOXYPHENOXY)ETHYLBROMIDE Manufacturer, Supplier, Exporter [somu-group.com]
- 11. droracle.ai [droracle.ai]
- 12. Pharmacology of this compound: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 15. ICI Journals Master List [journals.indexcopernicus.com]
- 16. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 17. CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether - Google Patents [patents.google.com]
- 18. US8273918B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 19. An Improved Process For The Preparation Of this compound Hydrochloride [quickcompany.in]
- 20. The effects of this compound, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Alpha 1-adrenoceptor subtype selectivity of this compound: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamsulosin Pharmacokinetics and Metabolism in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of tamsulosin, a selective alpha-1 adrenergic receptor antagonist, in key preclinical models. The information presented is intended to support researchers and drug development professionals in designing and interpreting preclinical studies.
Pharmacokinetics
This compound exhibits significant interspecies differences in its pharmacokinetic profile, particularly between rats and dogs. These differences are crucial for extrapolating preclinical data to human clinical outcomes.
Absorption
Following oral administration, this compound is rapidly absorbed in both rats and dogs, with time to maximum plasma concentration (Tmax) generally occurring within one hour.
Distribution
This compound is highly bound to plasma proteins, primarily alpha-1-acid glycoprotein.[1] The extent of protein binding varies across species, which significantly influences the unbound, pharmacologically active fraction of the drug.
Metabolism
The liver is the primary site of this compound metabolism. The main metabolic pathways involve O-deethylation, O-demethylation, and conjugation with glucuronic acid and sulfate. In rats, both de-ethylation and demethylation are major routes, followed by conjugation.[2][3] In dogs, de-ethylation and subsequent sulfation, along with oxidative deamination of the side chain, are the predominant pathways.[2][3]
Excretion
The excretion of this compound and its metabolites occurs via both urine and bile.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs after intravenous and oral administration.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Rat | Dog |
| Terminal Half-Life (t½) | 0.32 hours | 1.13 hours |
| Total Blood Clearance (CLB) | 6.57 L/hr/kg | 1.61 L/hr/kg |
Table 2: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Rat | Dog |
| Time to Maximum Concentration (Tmax) | ~1 hour | ~1 hour |
| Oral Clearance (CL/F) | 34.5 - 113.6 L/hr/kg | 3.01 - 3.99 L/hr/kg |
| Absolute Bioavailability (F) | 6.9% (at 1 mg/kg) to 22.8% (at 10 mg/kg) | 29.7% - 42.0% (over 0.3-3 mg/kg) |
| Plasma Protein Binding | 79.0% - 80.6% | 90.2% - 90.3% |
Data compiled from Matsushima et al., 1998.
Metabolism in Detail
This compound is extensively metabolized in preclinical species, with distinct patterns observed between rats and dogs.
Metabolic Pathways in Rats
In rats, the primary metabolic pathways are:
-
O-demethylation of the methoxybenzenesulphonamide moiety.[2][3]
-
Conjugation of the resulting metabolites with glucuronic acid and sulfuric acid.[2][3]
Metabolic Pathways in Dogs
In dogs, the main metabolic pathways include:
A study by Soeishi et al. (1996) identified eleven metabolites in the urine and bile of rats and dogs administered radiolabeled this compound.[2]
Experimental Protocols
This section outlines the methodologies for key experiments in the preclinical evaluation of this compound.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a preclinical model (e.g., male Sprague-Dawley rats or Beagle dogs).
Materials:
-
This compound hydrochloride
-
Vehicle for administration (e.g., water, 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer this compound intravenously (via a cannulated vein) or orally (via gavage) to fasted animals at a predetermined dose.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -20°C or -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) using appropriate software.
In Vitro Metabolism using Liver Microsomes
Objective: To investigate the metabolic stability and identify the metabolites of this compound in liver microsomes.
Materials:
-
This compound hydrochloride
-
Liver microsomes (from rat, dog, or other species)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator (37°C)
-
Acetonitrile (or other organic solvent) to stop the reaction
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate this compound with liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Protein Precipitation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance to assess metabolic stability. Identify metabolites based on their mass-to-charge ratio and fragmentation patterns.
Bioanalytical Method: LC-MS/MS for this compound in Plasma
Objective: To quantify this compound concentrations in plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. For this compound, a common transition is m/z 409.2 -> 228.2.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
Sample Preparation:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer and Evaporate: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in the mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Metabolic Pathways
Caption: Major metabolic pathways of this compound in rats and dogs.
Experimental Workflow
Caption: General workflow for a preclinical pharmacokinetic study.
Pharmacodynamics in Preclinical Models
In preclinical studies, this compound has been shown to be a potent and selective antagonist of α1A- and α1D-adrenoceptors. In anesthetized dogs, this compound dose-dependently inhibits the increase in intraurethral pressure induced by hypogastric nerve stimulation.[4] This effect is achieved at doses that have a minimal impact on systemic blood pressure, demonstrating its uroselectivity.[5] Studies in rats with bladder outlet obstruction have shown that this compound can increase bladder blood flow and improve voiding function.[6] These pharmacodynamic effects in preclinical models are consistent with its clinical use in treating the symptoms of benign prostatic hyperplasia.
References
- 1. Population pharmacokinetics of this compound hydrochloride in paediatric patients with neuropathic and non-neuropathic bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of silodosin and this compound on the urethra and cardiovascular system in young and old dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effect of this compound in relation to dog plasma and tissue concentrations: prostatic and urethral retention possibly contributes to uroselectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on resting urethral pressure and arterial blood pressure in anaesthetized female dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Tamsulosin's Uroselectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the uroselectivity of Tamsulosin, a selective α1-adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). The document details the experimental protocols for key assays, presents quantitative data on this compound's binding affinities and functional potencies, and illustrates the underlying molecular mechanisms and experimental workflows.
Introduction: The Basis of this compound's Uroselectivity
This compound's clinical efficacy in alleviating lower urinary tract symptoms (LUTS) associated with BPH, with a reduced incidence of cardiovascular side effects such as orthostatic hypotension, is attributed to its "uroselectivity". This selectivity is primarily based on its differential affinity for α1-adrenoceptor subtypes. Three main subtypes have been identified: α1A, α1B, and α1D.[1] The smooth muscle of the prostate and bladder neck, which contributes to urethral resistance, is predominantly mediated by α1A-adrenoceptors.[2] In contrast, vascular smooth muscle tone is largely regulated by α1B-adrenoceptors. This compound exhibits a higher affinity for the α1A and α1D subtypes over the α1B subtype, providing a pharmacological basis for its targeted action on the urinary tract.[3]
Quantitative Analysis of this compound's Receptor Affinity and Potency
The uroselectivity of this compound is quantitatively demonstrated through in vitro binding and functional assays. These experiments determine the drug's affinity for α1-adrenoceptor subtypes (Ki) and its potency in antagonizing agonist-induced responses in tissues expressing these receptors (pA2 or pKB).
Table 1: Binding Affinities (pKi) of this compound and Other α1-Antagonists for Human α1-Adrenoceptor Subtypes
| Compound | pKi for α1A | pKi for α1B | pKi for α1D | α1A:α1B Selectivity Ratio | α1A:α1D Selectivity Ratio | Reference |
| This compound | 10.38 | 9.33 | 9.85 | ~11 | ~3.4 | [4] |
| Prazosin | 9.40 | 9.55 | 9.53 | ~0.7 | ~0.7 | [5] |
| Alfuzosin | 8.83 | 8.87 | 8.89 | ~0.9 | ~0.9 | [5] |
| Doxazosin | 9.38 | 9.48 | 9.42 | ~0.8 | ~0.9 | [5] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity ratios are calculated from the Ki values.
Table 2: Functional Antagonist Potencies (pA2/pKB) of this compound
| Tissue/Receptor | Predominant Subtype | pA2 / pKB Value | Reference |
| Human Prostate | α1A | 10.0 | [6] |
| Rat Aorta | α1D | 10.1 | [6] |
| Rat Spleen | α1B | 8.9 - 9.2 | [6] |
| Rabbit Corpus Cavernosum | α1B | 8.9 - 9.2 | [6] |
Note: pA2 and pKB are measures of antagonist potency. A higher value indicates greater potency.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a drug for its receptor. These assays typically involve competition between a radiolabeled ligand and an unlabeled competitor (e.g., this compound) for binding to membranes prepared from cells or tissues expressing the receptor of interest.
3.1.1. Membrane Preparation
-
Tissues (e.g., human prostate, rat spleen) or cells recombinantly expressing human α1-adrenoceptor subtypes are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
3.1.2. Competition Binding Assay
-
Aliquots of the membrane preparation (containing a specific amount of protein) are incubated in a multi-well plate.
-
A fixed concentration of a radioligand with high affinity for α1-adrenoceptors (e.g., [3H]-prazosin) is added to each well.
-
Increasing concentrations of the unlabeled competing drug (e.g., this compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competing drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays in Isolated Tissues
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue. For α1-adrenoceptors, this typically involves measuring smooth muscle contraction.
3.2.1. Tissue Preparation and Mounting
-
Tissues rich in specific α1-adrenoceptor subtypes are dissected (e.g., human prostatic strips for α1A, rat aorta for α1D, and rat spleen for α1B).
-
The tissues are cut into strips or rings and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The tissues are attached to isometric force transducers to record changes in muscle tension.
-
An optimal resting tension is applied to the tissues, and they are allowed to equilibrate for a period (e.g., 60-90 minutes) before the start of the experiment.
3.2.2. Antagonist Potency Determination (Schild Analysis)
-
A cumulative concentration-response curve to a standard α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is established.
-
The tissue is then washed and incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
The parallel rightward shift of the agonist concentration-response curves in the presence of the antagonist is used to calculate the pA2 value using Schild regression analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.
Visualizing the Molecular Mechanisms and Experimental Logic
α1-Adrenoceptor Signaling Pathway
α1-adrenoceptors are G-protein coupled receptors (GPCRs) that signal through the Gq/11 protein.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of agonists like norepinephrine, thereby inhibiting this signaling cascade.[8]
Caption: α1-Adrenoceptor Gq-coupled signaling pathway.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound's uroselectivity follows a logical progression from determining its binding affinity to assessing its functional potency in relevant biological systems.
Caption: Experimental workflow for this compound characterization.
The Logic of this compound's Uroselectivity
The concept of uroselectivity is a direct consequence of the differential expression of α1-adrenoceptor subtypes in various tissues and this compound's selective antagonism.
Caption: The logic behind this compound's uroselectivity.
Conclusion
The in vitro characterization of this compound through radioligand binding and functional assays provides robust evidence for its uroselective profile. The higher affinity and potency of this compound for α1A and α1D-adrenoceptors, which are prevalent in the lower urinary tract, compared to α1B-adrenoceptors in the vasculature, underpins its targeted therapeutic action in BPH. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacology of this compound: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyfreak.com [pharmacyfreak.com]
Tamsulosin's Effects on Smooth Muscle Cell Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Tamsulosin is a selective antagonist of α1A and α1D adrenergic receptors, primarily prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2] Its principal mechanism of action is the induction of smooth muscle relaxation in the prostate and bladder neck, thereby alleviating lower urinary tract symptoms (LUTS).[3][4][5] This is achieved by blocking the α1-adrenoceptor-mediated signaling cascade that leads to intracellular calcium release.[3]
While highly effective in managing the dynamic component of BPH, the direct effects of this compound on smooth muscle cell proliferation are less clear and appear to be minimal. Unlike quinazoline-based α-blockers such as doxazosin, which have been shown to induce apoptosis in prostate cells, this compound, a sulphonamide-based antagonist, generally does not exert a similar pro-apoptotic or anti-proliferative action.[6][7][8] However, some studies suggest potential indirect influences on signaling pathways that regulate cell growth and contraction, such as the RhoA/ROCK and MAPK/ERK pathways.[9] This guide provides an in-depth review of the established mechanisms of this compound, summarizes the available data on its cellular effects, details relevant experimental protocols, and visualizes the key signaling pathways.
Core Mechanism of Action: Smooth Muscle Relaxation
This compound's primary therapeutic effect stems from its high affinity for α1A and α1D adrenoceptors, which are abundant in the smooth muscle of the prostate, prostatic capsule, and bladder neck.[1][2][10] Blockade of these Gq-protein coupled receptors interrupts the norepinephrine-stimulated signaling cascade, leading to muscle relaxation and improved urinary flow.[3][11]
The process is initiated when norepinephrine binding to the α1-adrenoceptor is blocked by this compound. This prevents the activation of phospholipase C (PLC), which is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in IP3 levels leads to decreased calcium release from the sarcoplasmic reticulum, resulting in smooth muscle relaxation.[3]
References
- 1. This compound | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (Flomax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Alpha–blocker and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in the prostate by alpha1-adrenoceptor antagonists: a novel effect of "old" drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Bladder Function by Early this compound Treatment in a Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
An In-depth Technical Guide on Molecular Docking Studies of Tamsulosin with Adrenoceptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies of Tamsulosin with the α1A, α1B, and α1D adrenoceptor subtypes. This compound is a selective α1 adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). Its clinical efficacy and side-effect profile are intrinsically linked to its differential affinity for these receptor subtypes. This document details the binding interactions, relevant signaling pathways, and the experimental protocols used to elucidate these interactions at a molecular level.
This compound's Binding Affinity and Interactions with Adrenoceptor Subtypes
Molecular docking studies are computational methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies are crucial for understanding its selectivity towards different adrenoceptor subtypes.
This compound exhibits a distinct selectivity profile, showing a higher affinity for the α1A and α1D subtypes compared to the α1B subtype. This selectivity is clinically significant as the α1A and α1D subtypes are predominant in the prostate and bladder, respectively, while the α1B subtype is more common in blood vessels.[1][2][3] By preferentially blocking the former, this compound can alleviate BPH symptoms with a reduced risk of cardiovascular side effects like orthostatic hypotension.[4]
Quantitative Data from Molecular Docking and Binding Affinity Studies
| Adrenoceptor Subtype | Binding Affinity (pKi) | Key Interacting Residues (from molecular modeling) |
| α1A | 10.38[5] | Amine group of ethanyl amine chain, methoxy group of benzene ring, and sulfonamide nitrogen of benzene ring interacting with residues in transmembrane domains (TM) 3, 4, and 5.[2] Shared positions in some simulations include Trp-102, Ala-103, Asp-106, Val-107, Gln-177, Ile-178, Lys-309, and Phe-312.[6] |
| α1B | 9.33[5] | Amine group of ethanyl amine chain, methoxy group of benzene ring, and sulfonamide nitrogen of benzene ring interacting with residues in TM3, TM4, and TM5.[2] |
| α1D | 9.85[5] | Amine group of ethanyl amine chain, methoxy group of benzene ring, and sulfonamide nitrogen of benzene ring interacting with a higher number of sites in TM3, TM4, and TM5 compared to other subtypes.[2] |
Note: pKi values are derived from radioligand binding studies and are indicative of binding affinity. Lower pKi values indicate weaker affinity. The interacting residues are based on molecular modeling studies and may vary slightly depending on the specific model and software used.
Experimental Protocols for Molecular Docking
The following sections outline a generalized yet detailed methodology for conducting molecular docking studies of a small molecule like this compound with G-protein coupled receptors (GPCRs) such as the adrenoceptor subtypes. This protocol is a composite based on common practices in the field and can be adapted for specific software packages like AutoDock Vina or Glide.
Protein Preparation
-
Obtain Receptor Structure: The three-dimensional structures of the α1A, α1B, and α1D adrenoceptor subtypes are retrieved from the Protein Data Bank (PDB) if available. If experimental structures are not available, homology models can be generated using a suitable template.
-
Pre-processing: The raw PDB file is processed to remove water molecules, ions, and any co-crystallized ligands.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for titratable residues are assigned based on a physiological pH of 7.4. Partial charges are assigned to each atom using a force field such as OPLS-2005.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to optimize the geometry.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or sketched using molecular modeling software.
-
Protonation and Tautomeric State: The appropriate protonation and tautomeric state of this compound at physiological pH are determined.
-
Energy Minimization: The ligand structure is energy-minimized to obtain a low-energy conformation.
-
Charge Calculation: Partial charges are calculated for the ligand atoms.
Molecular Docking
This section provides a general workflow that can be implemented using popular docking software.
Using AutoDock Vina:
-
Grid Box Generation: A grid box is defined around the binding site of the receptor. The size and center of the grid box are chosen to encompass the entire binding pocket.
-
Docking Execution: The prepared ligand and receptor files, along with the grid parameter file, are used as input for the AutoDock Vina program. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.[7]
-
Analysis of Results: The output from AutoDock Vina includes a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Using Glide (Schrödinger Suite):
-
Receptor Grid Generation: A receptor grid is generated by defining the active site based on the co-crystallized ligand or by manual selection of the binding pocket residues.
-
Ligand Docking: The prepared ligand is docked into the receptor grid using different precision modes, such as Standard Precision (SP) or Extra Precision (XP), which offer a trade-off between speed and accuracy.[8][9]
-
Scoring and Analysis: The docked poses are scored using the GlideScore scoring function, which estimates the binding free energy. The poses are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Subtype-Specific MAPK Activation
Conclusion
Molecular docking studies have been instrumental in elucidating the structural basis for this compound's selectivity towards α1A and α1D adrenoceptor subtypes over the α1B subtype. This selectivity profile, corroborated by experimental binding data, explains its clinical efficacy in treating BPH with a favorable cardiovascular safety profile. The detailed understanding of the binding interactions and the downstream signaling pathways provides a solid foundation for the rational design of next-generation, more subtype-selective α1-adrenoceptor antagonists for various therapeutic applications. The protocols and pathways detailed in this guide offer a framework for researchers and drug development professionals to further explore the intricate interactions between small molecules and GPCRs.
References
- 1. Differences in the signaling pathways of α(1A)- and α(1B)-adrenoceptors are related to different endosomal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of binding sites of prazosin, this compound and KMD-3213 with alpha(1)-adrenergic receptor subtypes by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. web.stanford.edu [web.stanford.edu]
- 5. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. schrodinger.com [schrodinger.com]
- 9. schrodinger.com [schrodinger.com]
Tamsulosin in Non-Urological Conditions: An Early-Stage Research Compendium
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tamsulosin, a selective α1A- and α1D-adrenergic receptor antagonist, is a well-established therapeutic for benign prostatic hyperplasia (BPH). Beyond its urological applications, a growing body of preclinical and early-stage clinical research is uncovering its potential in a variety of non-urological conditions. This technical guide provides a comprehensive overview of this emerging research, focusing on the underlying mechanisms of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways implicated in these novel applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the expanded therapeutic utility of this compound.
I. Metabolic Conditions
Early-stage research suggests that this compound may have beneficial effects on metabolic parameters, particularly in the context of metabolic syndrome and diabetic nephropathy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on metabolic parameters.
Table 1: Effects of this compound on Metabolic Parameters in Patients with Lower Urinary Tract Symptoms (LUTS) and Metabolic Syndrome
| Parameter | This compound Treatment Group (with Metabolic Syndrome) | Control Group (without Metabolic Syndrome) | p-value | Reference |
| Change in Fasting Blood Glucose | Significant improvement | No significant change | 0.02 | [1][2] |
| Change in Triglycerides | Significant improvement | No significant change | <0.001 | [1][2] |
Table 2: Effects of this compound on Inflammatory Cytokines in a High-Glucose Environment (In Vitro)
| Cytokine | High Glucose | High Glucose + this compound (25 nM) | High Glucose + this compound (50 nM) | Reference |
| IL-6 mRNA (fold change) | 5.6 | 4.2 | 2.9 | [3] |
| TNF-α mRNA (fold change) | 3.1 | 2.3 | 1.7 | [3] |
| IL-8 mRNA (fold change) | 4.5 | 3.3 | 2.4 | [3] |
Key Experimental Protocols
1.2.1. In Vitro Model of High-Glucose-Induced Injury in Glomerular Endothelial Cells
-
Objective: To investigate the protective effects of this compound against high glucose-induced inflammation and fibrosis in human glomerular endothelial cells (GECs).
-
Cell Culture: Primary human GECs are cultured in endothelial cell medium.
-
Experimental Groups:
-
Control: Normal glucose medium.
-
High Glucose: Medium supplemented with a high concentration of glucose to mimic hyperglycemic conditions.
-
This compound Treatment: High glucose medium supplemented with varying concentrations of this compound (e.g., 25 nM and 50 nM).
-
-
Assays:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-8).
-
ELISA: To quantify the protein levels of secreted cytokines in the cell culture supernatant.
-
Western Blot: To assess the protein expression of signaling molecules involved in inflammatory pathways (e.g., NF-κB).
-
-
Statistical Analysis: One-way ANOVA followed by a post-hoc test to compare the means between different experimental groups.[3]
1.2.2. Clinical Study in Patients with LUTS and Metabolic Syndrome
-
Objective: To evaluate the effect of this compound on metabolic parameters in patients with LUTS with and without metabolic syndrome.
-
Study Design: A prospective, multicenter clinical trial.
-
Participants: Male and female patients (20-75 years old) with LUTS, categorized into two groups: with metabolic syndrome (MS+) and without metabolic syndrome (MS-).
-
Intervention: All patients received oral this compound (0.2 mg) once daily for 24 weeks.
-
Assessments:
-
Metabolic Parameters: Fasting blood glucose, triglycerides, HDL cholesterol, blood pressure, and waist-to-hip ratio were measured at baseline and at 4, 12, and 24 weeks.
-
Urological Symptoms: International Prostate Symptom Score (IPSS), King's Health Questionnaire (KHQ), and Overactive Bladder Questionnaire (OAB-q) were assessed at the same time points.
-
-
Statistical Analysis: Comparison of the changes in metabolic and urological parameters from baseline to 24 weeks between the MS+ and MS- groups using appropriate statistical tests (e.g., t-test or Wilcoxon rank-sum test).[1][2]
Signaling Pathways
This compound's potential metabolic benefits appear to be mediated, in part, through the modulation of the NF-κB signaling pathway . In high-glucose conditions, which mimic a diabetic state, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB, thereby reducing the expression of downstream inflammatory mediators.
II. Neuroprotective Effects
Emerging preclinical evidence points towards a neuroprotective role for this compound, particularly in the contexts of intracerebral hemorrhage and Alzheimer's disease.
Quantitative Data Summary
Table 3: Neuroprotective Effects of this compound in a Rat Model of Intracerebral Hemorrhage
| Parameter | Control Group | This compound (0.01 mg/kg) | This compound (0.1 mg/kg) | This compound (1 mg/kg) | Reference |
| Short-term Memory Impairment | Significant Impairment | Marked Alleviation | Marked Alleviation | Marked Alleviation | [4] |
| Hippocampal Cell Apoptosis | Increased | Potent Inhibition | Inhibition | Inhibition | [4] |
| Hippocampal Cell Proliferation | Increased | Potent Inhibition | Inhibition | Inhibition | [4] |
Table 4: Cognitive Effects of this compound in Patients with Alzheimer's Disease and BPH
| Parameter | This compound Group | No-Medication Group | p-value | Reference |
| Change in MMSE Score | No significant change | No significant change | 0.470 | [5] |
Key Experimental Protocols
2.2.1. Rat Model of Intracerebral Hemorrhage (ICH)
-
Objective: To assess the neuroprotective effects of this compound on memory function and hippocampal cell apoptosis and proliferation following ICH.
-
Animal Model: Adult male rats.
-
ICH Induction: Intracerebral injection of collagenase into the hippocampus to induce hemorrhage.
-
Experimental Groups:
-
Sham-operated control.
-
ICH control.
-
ICH + this compound (intragastric administration at doses of 0.01, 0.1, and 1 mg/kg).
-
-
Assessments:
-
Behavioral Testing: Step-down avoidance task to evaluate short-term memory.
-
Histology and Immunohistochemistry: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells and staining for caspase-3 and cell proliferation markers in the hippocampus.
-
-
Statistical Analysis: ANOVA followed by a post-hoc test to compare the outcomes between the different groups.[4]
2.2.2. Retrospective Study in Patients with Alzheimer's Disease (AD)
-
Objective: To investigate the association between long-term this compound use and cognitive decline in patients with AD and BPH.
-
Study Design: A retrospective analysis of clinical data from a smart clinical data warehouse.
-
Participants: Patients with probable AD who had at least two Mini-Mental State Examination (MMSE) scores recorded and a diagnosis of BPH.
-
Groups:
-
This compound group: Patients who took this compound for over 1000 days.
-
No-medication group: Patients who did not take any alpha-blocker for BPH.
-
-
Outcome Measure: The change in MMSE scores over time.
-
Statistical Analysis: Propensity score matching to balance baseline characteristics between the groups, followed by a comparison of the change in MMSE scores.[5]
Signaling Pathways
The neuroprotective effects of this compound may involve the modulation of apoptotic pathways and potentially the NMDA receptor signaling pathway . In the context of ICH, this compound has been shown to inhibit caspase-3 expression, a key effector in apoptosis. While the direct link to NMDA receptors in this context is still under investigation, α1-adrenoceptors are known to interact with and modulate NMDA receptor function in the central nervous system.
III. Anti-Inflammatory Effects
Preclinical studies have demonstrated that this compound possesses anti-inflammatory properties, which could be relevant to a range of conditions characterized by an inflammatory component.
Quantitative Data Summary
Table 5: Anti-inflammatory Effects of this compound in a Rat Airway Model
| Cytokine | Control Group | This compound (17.5 mcg/kg/d) | This compound (35 mcg/kg/d) | p-value | Reference |
| IL-4 | Elevated | Significant Reduction | Significant Reduction | <0.05 | [6] |
| IL-6 | Elevated | No Significant Reduction | Significant Reduction | <0.05 | [6] |
| TNF-α | Elevated | Significant Reduction | Significant Reduction | <0.05 | [6] |
Key Experimental Protocols
3.2.1. Rat Airway Inflammation Model
-
Objective: To evaluate the anti-inflammatory effect of this compound by measuring pro-inflammatory cytokine levels in a rat model of airway inflammation.
-
Animal Model: Male rats.
-
Inflammation Induction: Sensitization of the airways to induce an inflammatory response.
-
Experimental Groups:
-
Negative control.
-
Positive control (sensitized).
-
Sensitized + this compound (e.g., 17.5 mcg/kg/day and 35 mcg/kg/day, orally).
-
-
Assessments:
-
ELISA: Measurement of serum levels of IL-4, IL-6, and TNF-α.
-
-
Statistical Analysis: Comparison of cytokine levels between the this compound-treated groups and the positive control group using an appropriate statistical test.[6]
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway , similar to its effects in metabolic conditions. By blocking α1-adrenergic receptors, this compound can interfere with the signaling cascade that leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.
IV. Cardiovascular Conditions
While this compound is known for its potential to cause orthostatic hypotension, some research suggests it may have beneficial effects in the context of cardiac hypertrophy.
Quantitative Data Summary
Data on the effects of this compound on cardiac hypertrophy is primarily qualitative at this early stage, focusing on the modulation of signaling pathways and histopathological changes.
Key Experimental Protocols
4.2.1. Rat Model of Cardiac Hypertrophy
-
Objective: To investigate the effect of this compound on cardiac hypertrophy and the underlying signaling pathways.
-
Animal Model: Wistar rats.
-
Hypertrophy Induction: Administration of isoproterenol (ISO), a β-adrenergic agonist.
-
Experimental Groups:
-
Control (0.9% NaCl).
-
ISO-treated (5 mg/kg/day).
-
This compound-treated (0.4 mg/kg/day).
-
This compound + ISO-treated.
-
-
Assessments:
-
Cardiac Hypertrophy Index: Heart weight to body weight ratio.
-
Histopathology: Examination of cardiac tissue for signs of hypertrophy.
-
Western Blot: Analysis of the expression of proteins in the PI3K/Akt signaling pathway (e.g., p-PI3K, p-Akt) and markers of angiogenesis (e.g., VEGF, eNOS).
-
-
Statistical Analysis: Comparison of the measured parameters between the different treatment groups.
Signaling Pathways
The potential cardioprotective effect of this compound in cardiac hypertrophy appears to be mediated through the PI3K/Akt signaling pathway . This pathway is crucial for cell growth, proliferation, and survival. In the context of the heart, its activation can promote physiological cardiac growth and protect against pathological remodeling. This compound has been shown to modulate this pathway, potentially by influencing upstream regulators.
V. Conclusion
The early-stage research presented in this technical guide highlights the promising, yet nascent, exploration of this compound for a range of non-urological conditions. The recurring theme across these diverse applications is the modulation of fundamental signaling pathways, including NF-κB and PI3K/Akt, which are central to inflammation, cell survival, and metabolism. While the initial findings are encouraging, further rigorous preclinical and clinical investigations are imperative to fully elucidate the therapeutic potential and safety of this compound in these novel contexts. This compendium is intended to catalyze further research and development efforts, ultimately paving the way for new therapeutic applications of this well-established drug.
References
- 1. Effects of α1-adrenergic receptor antagonists on the development and progression of urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an update of its role in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Efficacy and safety of this compound 0.4 mg single pills for treatment of Asian patients with symptomatic benign prostatic hyperplasia with lower urinary tract symptoms: a randomized, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamsulosin for Ureteral Stones: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ureteral stones, or urolithiasis, are a common and painful condition, imposing a significant burden on healthcare systems. While many small stones pass spontaneously, medical expulsive therapy (MET) aims to facilitate this process, reducing the need for invasive procedures. Tamsulosin, a selective alpha-1 adrenergic receptor antagonist, has been extensively studied for this purpose. It is primarily approved for treating benign prostatic hyperplasia (BPH), but its off-label use in MET is widespread.[1][2] This guide provides an in-depth technical overview of the mechanism of action, clinical evidence, and experimental framework for evaluating this compound as a therapeutic agent for ureteral stones.
Core Mechanism of Action: Alpha-1 Adrenoceptor Blockade in the Ureter
The human ureter contains smooth muscle that is densely populated with alpha-1 (α1) adrenergic receptors, with the α1A and α1D subtypes being predominant, especially in the distal portion.[3][4][5] The binding of norepinephrine to these G-protein coupled receptors triggers a signaling cascade that results in smooth muscle contraction, increasing ureteral pressure and causing pain, while impeding stone passage.
This compound is a selective antagonist of α1A and α1D adrenoceptors.[2][5] By blocking these receptors, this compound inhibits the contractile effect of norepinephrine on the ureteral smooth muscle. This leads to a reduction in ureteral spasms, decreased intra-ureteral pressure, and dilation of the ureteral lumen, which is hypothesized to facilitate the expulsion of calculi.[3][4][6]
Quantitative Analysis of Clinical Efficacy
The efficacy of this compound in MET has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses, with some conflicting results. While many studies suggest a clear benefit, particularly for larger stones located in the distal ureter, some large, high-quality trials have questioned its effectiveness compared to placebo.
Table 1: Summary of Key Meta-Analyses on this compound for Ureteral Stones
| Meta-Analysis (Year) | Number of Studies (Patients) | Key Findings |
| Hollingsworth et al. (2006) | 9 (693) | Alpha-blockers associated with a 54% higher likelihood of stone passage compared to control.[7] |
| Lu et al. (2012) | 29 (2,763) | This compound showed a 19% improvement in stone clearance, shorter expulsion time, and fewer pain episodes.[8] |
| Campschroer et al. (2014) | 22 (2,284) | This compound increases the spontaneous passage rate of distal ureteral stones ≤ 10 mm (RR 1.50).[9] |
| Ye et al. (2018) | 56 (9,395) | This compound associated with higher stone expulsion rate (RR 1.44), shorter expulsion time, and less colic, especially for stones > 5 mm.[10] |
| Das et al. (2019) | 49 (6,436) | This compound improved stone clearance rate (80.5% vs 70.5%) and reduced expulsion time, particularly for stones > 6 mm.[11] |
| Wang et al. (2019) | 7 (4,135) | This compound was superior to placebo for distal stones < 7 mm (OR 1.10), but with a higher incidence of retrograde ejaculation.[12] |
Table 2: Data from Selected Placebo-Controlled Randomized Trials
| Study (Year) | Patient Population | This compound Group (0.4 mg) | Placebo Group | Outcome & p-value |
| Al-Ansari et al. (2010) | 100 patients, distal stones <10 mm | Expulsion Rate: 82% | Expulsion Rate: 61% | p < 0.05 |
| Expulsion Time: 5.4 days | Expulsion Time: 8.7 days | p < 0.05 | ||
| Pickard et al. (SUSPEND) (2015) | 1,136 patients, stones <10 mm | Spontaneous Passage (4 wks): 81% | Spontaneous Passage (4 wks): 80% | p = 0.8 |
| Meltzer et al. (2018) | 512 patients, stones <9 mm | Stone Passage (28 days): 49.6% | Stone Passage (28 days): 47.3% | p = 0.60[13][14] |
| Griwan et al. (2015) | 97 patients, distal stones ≤8 mm | Expulsion Rate: 85.7% | Expulsion Rate: 54.2% | p = 0.032[15] |
| Expulsion Time: 13.5 days | Expulsion Time: 19.2 days | p = 0.015[15] |
The discrepancy in findings, particularly from large multicenter trials like SUSPEND and Meltzer et al., suggests that the benefit of this compound may be most pronounced in a select population, specifically those with larger stones (e.g., 5-10 mm) located in the distal ureter.[10] For smaller stones (<5 mm), which have a high rate of spontaneous passage, the added benefit of this compound appears to be minimal.[7][10]
Experimental Protocols: A Framework for Investigation
The design of clinical trials evaluating MET is critical for generating robust evidence. The following protocol is based on the methodology of large, placebo-controlled RCTs conducted to assess this compound's efficacy.
Key Methodological Components:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.
-
Patient Population:
-
Inclusion Criteria: Adult patients (e.g., 18-75 years) presenting with acute renal colic, with a single ureteral stone confirmed by non-contrast computed tomography (CT). Stone size is typically restricted (e.g., < 9 or 10 mm).[13][14][15]
-
Exclusion Criteria: Patients with signs of severe infection, renal failure, solitary kidney, stones >10 mm, or any contraindication to alpha-blocker therapy.
-
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or a matching placebo. Both patients and investigators should be blinded to the treatment allocation.
-
Intervention: The standard intervention is this compound 0.4 mg administered orally once daily.[13][16] The control group receives an identical-looking placebo tablet. Treatment duration is typically set for a maximum period, such as 28 days, or until stone expulsion is confirmed.[13][14][16]
-
Primary Outcome: The primary endpoint is the rate of spontaneous stone expulsion within a defined timeframe (e.g., 28 days). Expulsion is confirmed by direct visualization, capture of the stone by the patient, or absence of the stone on a follow-up imaging study (e.g., KUB X-ray or low-dose CT).[13][14]
-
Secondary Outcomes: These include:
Safety and Tolerability Profile
This compound is generally well-tolerated. Due to its selectivity for α1A/α1D receptors over the α1B subtype found in blood vessels, it has a lower incidence of cardiovascular side effects like orthostatic hypotension compared to non-selective alpha-blockers.[5]
Table 3: Common Adverse Events Associated with this compound in Ureteral Stone Trials
| Adverse Event | Typical Incidence in this compound Group | Typical Incidence in Placebo Group | Comments |
| Dizziness | ~2-5% | ~1-3% | Generally mild and transient. |
| Retrograde Ejaculation | ~3-10% (in males) | <1% | A known class effect; reversible upon discontinuation.[12][14] |
| Headache | ~2-4% | ~2-3% | Often not significantly different from placebo. |
| Orthostatic Hypotension | <2% | <1% | Lower than non-selective alpha-blockers. |
Overall, treatment with this compound does not typically differ from a control group in the overall incidence of side effects.[10] The most notable and statistically significant adverse event is ejaculatory dysfunction in males.[14]
Conclusion and Future Directions
The body of evidence suggests that this compound can be an effective and safe medical expulsive therapy for a subset of patients with ureteral stones, specifically those with stones between 5 and 10 mm in the distal ureter.[10] Its mechanism of action via α1A/α1D adrenergic receptor blockade is well-understood and provides a strong biological rationale for its use.[4]
However, conflicting results from large, well-designed trials indicate that its benefit is not universal and may have been overestimated by earlier, smaller studies.[7][13] Future research should focus on:
-
Patient Stratification: Identifying predictive biomarkers or clinical characteristics to better select patients who will benefit most from MET.
-
Novel Formulations: Investigating novel delivery systems or formulations that could enhance local drug concentration in the ureter.
-
Combination Therapies: Exploring the synergistic effects of this compound with other agents, such as anti-inflammatories or phosphodiesterase-5 inhibitors.[17]
For drug development professionals, the story of this compound for ureteral stones underscores the importance of large-scale, placebo-controlled trials to validate findings from smaller studies and the need to precisely define the target patient population to maximize therapeutic benefit.
References
- 1. This compound: Ureteral Stones (Distal) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. brieflands.com [brieflands.com]
- 4. The Effect of this compound, an Alpha-1 Receptor Antagonist as a Medical Expelling Agent in Success Rate of Ureteroscopic Lithotripsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. Study of the Effect of this compound HCl (an Alpha-1 Receptor Antagonist) as a Medical Expelling Agent on Subsequent Ureteroscopic Procedure for Treatment of Lower Ureteric Stones [mjcu.journals.ekb.eg]
- 7. Effect of this compound on Passage of Symptomatic Ureteral Stones: A Randomized Clinical Trial - [medicinesresources.nhs.uk]
- 8. karger.com [karger.com]
- 9. caep.ca [caep.ca]
- 10. This compound as a Medical Expulsive Therapy for Ureteral Stones: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is this compound effective for the passage of symptomatic ureteral stones: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound in the Medical Expulsion Therapy for Distal Ureteral Calculi: A Systematic Review and Meta-Analysis of Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on Passage of Symptomatic Ureteral Stones: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broomedocs.com [broomedocs.com]
- 15. ayubmed.edu.pk [ayubmed.edu.pk]
- 16. The Role of the this compound in the Medical Expulsion Therapy for Distal Ureteral Stones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound vs. Tadalafil as medical expulsive therapy for distal ureteral stones: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Tamsulosin in Cell Culture: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tamsulosin, a selective α1A and α1D adrenergic receptor antagonist, is widely prescribed for the treatment of benign prostatic hyperplasia (BPH). Its primary mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow. However, emerging in vitro evidence suggests that this compound may exert off-target effects independent of its adrenergic receptor blockade, influencing key cellular processes such as proliferation, apoptosis, and signaling pathways. This technical guide provides a comprehensive overview of the current understanding of these off-target effects in cell culture, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Effects on Cell Viability and Apoptosis
The in vitro effects of this compound on cell viability and apoptosis have been investigated across various cell lines, primarily focusing on prostate cancer and stromal cells. The results indicate a cell-type-dependent response, with some cell lines exhibiting sensitivity to this compound-induced cytotoxicity while others remain unaffected.
| Cell Line | This compound Concentration | Incubation Time | Effect on Cell Viability | Apoptosis Induction | Citation |
| PC-3 (Prostate Cancer) | 12.5, 25, 50 µmol/L | 48 hours | Dose-dependent decrease | Yes, detected by Hoechst 33258 staining | [1] |
| LNCaP (Prostate Cancer) | 10 µmol/L | 1 day | Not significantly reduced | Not induced (TUNEL assay) | [1] |
| LNCaP (Prostate Cancer) | up to 100 µM | 72 hours | No significant effect | Not induced | [2] |
| WPMY-1 (Prostatic Stromal Myofibroblast) | 100 µM | 72 hours | >50% reduction | Not specified | [2] |
| HeLa (Cervical Cancer) | 10 µmol/L | 1 day | Not significantly reduced | Not induced (TUNEL assay) | [1] |
It is noteworthy that several studies have highlighted a key distinction between this compound and other quinazoline-based α1-adrenoceptor antagonists like doxazosin and terazosin. While the latter have been shown to induce apoptosis in prostate cancer cells, this compound has consistently demonstrated a lack of this pro-apoptotic effect in the same cell lines.[3]
Signaling Pathways Implicated in this compound's Off-Target Effects
TGF-β/Smad Signaling Pathway
One of the key signaling pathways implicated in the off-target effects of this compound is the Transforming Growth Factor-β (TGF-β)/Smad pathway. This pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis. In the context of long-term this compound administration in BPH patients, studies have shown an increase in the expression of TGF-β1 and its downstream mediator, Smad-4. This suggests that this compound may induce apoptosis in prostate cells through the activation of this pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Hoechst 33258 Staining)
Hoechst 33258 is a fluorescent stain that binds to DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed or fragmented nuclei.
Materials:
-
24-well plates with sterile coverslips
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in 24-well plates and treat with desired concentrations of this compound as described for the MTT assay.
-
Fixation: After the treatment period, wash the cells twice with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the Hoechst 33258 staining solution to each well and incubate for 10-15 minutes at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each.
-
Mounting and Visualization: Mount the coverslips on microscope slides using a mounting medium. Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniformly stained nuclei of healthy cells.
Western Blot Analysis for Apoptosis and Cell Cycle Markers
Western blotting is used to detect specific proteins in a sample. This protocol outlines the detection of key apoptosis-related proteins (Bcl-2, Bax, Caspase-3) and cell cycle regulatory proteins (p21, p27, Cyclin D1, CDK4).
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Bcl-2, Bax, cleaved Caspase-3, p21, p27, Cyclin D1, CDK4, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated and control cells
-
PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting and Fixation: Harvest the cells (including any floating cells) and wash them with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in the PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the off-target effects of this compound in cell culture.
Conclusion
The investigation of this compound's off-target effects in cell culture reveals a complex and cell-type-specific landscape. While its primary clinical efficacy is attributed to α1-adrenoceptor antagonism, in vitro studies suggest that it can influence cell viability and signaling pathways through alternative mechanisms. Notably, its lack of apoptosis induction in prostate cancer cells, in contrast to other alpha-blockers, is a significant finding. The emerging link to the TGF-β/Smad pathway warrants further investigation to elucidate the precise molecular interactions. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to further explore and characterize the off-target pharmacology of this compound, contributing to a more comprehensive understanding of its cellular actions beyond its established clinical use.
References
Methodological & Application
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for Tamsulosin Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tamsulosin is a selective alpha-1 adrenergic receptor antagonist used primarily for the treatment of benign prostatic hyperplasia (BPH). Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and regulatory compliance. This document provides a detailed application note and protocol for the determination of this compound using a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Chromatographic Conditions
A variety of HPLC methods have been successfully employed for the quantification of this compound. The following table summarizes the key chromatographic parameters from several validated methods, offering flexibility for laboratory-specific instrumentation and requirements.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil ODS 3V (150 x 4.6 mm, 5 µm)[1] | C18 Column[2] | Ace5-C18 (250 x 4.6 mm, 5 µm)[3] | Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : Buffer (30:70 v/v)[1] | Acetonitrile : Water (50:50 v/v)[2] | Methanol : Water (70:30 v/v), pH 3.7 with o-phosphoric acid[3] | Acetonitrile : 0.05M KH2PO4 Buffer (45:55 v/v)[4] |
| Flow Rate | 2.0 mL/min[1] | 1.5 mL/min[2] | 1.0 mL/min[3] | 1.8 mL/min[4] |
| Detection Wavelength | 220 nm[1] | 214 nm[2] | 280 nm[3] | 240 nm[4] |
| Injection Volume | 50 µL[1] | 20 µL[2] | Not Specified | 20 µL[4] |
| Column Temperature | Ambient[2] | Ambient | Not Specified | Ambient[4] |
Method Validation Summary
The presented HPLC methods have been validated according to International Conference on Harmonisation (ICH) guidelines. The following table summarizes the validation parameters, demonstrating the reliability and robustness of the methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 75 - 150 ppm[1] | 5 - 100 µg/mL[2] | Not Specified | 10 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | Not Specified | > 0.999[5] | 0.9993[3] | Not Specified |
| Accuracy (% Recovery) | > 99%[1] | 99 - 101%[2] | 98.65 - 100.01%[3] | 98.5 - 98.55%[4] |
| Precision (%RSD) | Low RSD values[1] | < 2%[5] | Not Specified | Within limits[4] |
| LOD | Not Specified | 0.215 µg/mL[5] | 0.24 µg/mL[3] | 0.495 µg/mL[4] |
| LOQ | Not Specified | 0.739 µg/mL[5] | 0.73 µg/mL[3] | 0.461 µg/mL[4] |
Experimental Workflow
The general workflow for the HPLC quantification of this compound is depicted in the following diagram.
Caption: General workflow for HPLC analysis of this compound.
Detailed Experimental Protocol (Based on Method 2)
This protocol provides a step-by-step guide for the quantification of this compound in tablet dosage forms.
1. Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
This compound Hydrochloride Tablets
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
0.45 µm Membrane Filter
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Sonicator
-
Analytical Balance
3. Preparation of Mobile Phase
-
Prepare the mobile phase by mixing acetonitrile and water in a 50:50 (v/v) ratio.[2]
-
Sonicate the mobile phase for 15 minutes to degas it.[2]
-
Filter the mobile phase through a 0.45 µm membrane filter before use.[2]
4. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of this compound Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.[2]
-
Dissolve the standard in the mobile phase and make up the volume to the mark with the mobile phase.[2]
-
Filter the standard stock solution through a 0.22 µm membrane filter.[2]
5. Preparation of Sample Solution
-
Weigh and finely powder twenty this compound hydrochloride tablets.[2]
-
Transfer a quantity of the powder equivalent to 10 mg of this compound hydrochloride to a 100 mL volumetric flask.[2]
-
Add about 50 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[2]
-
Make up the volume to the mark with the mobile phase and filter the solution through a 0.22 µm membrane filter.[2]
-
Further dilute the sample solution with the mobile phase to obtain a concentration within the linear range of the method.[2]
6. Chromatographic Analysis
-
Set up the HPLC system with the C18 column and the prepared mobile phase.
-
Set the flow rate to 1.5 mL/min and the UV detection wavelength to 214 nm.[2]
-
Inject 20 µL of the standard and sample solutions into the HPLC system in triplicate.[2]
-
Record the chromatograms and the peak areas.
7. Data Analysis
-
Calculate the concentration of this compound hydrochloride in the sample solution by comparing the peak area of the sample with the peak area of the standard.
-
The amount of drug in the tablet is then calculated based on the dilution factor.
Logical Relationship for Method Development
The following diagram illustrates the logical steps involved in developing a robust HPLC method for this compound quantification.
Caption: Logical flow for HPLC method development.
Disclaimer: These application notes and protocols are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. Always adhere to laboratory safety protocols and good chromatographic practices.
References
Application Notes and Protocols for Radioligand Binding Assays with Tamsulosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin is a selective antagonist of α1-adrenergic receptors (α1-ARs), with a particularly high affinity for the α1A and α1D subtypes.[1][2] This selectivity is crucial for its clinical efficacy in treating benign prostatic hyperplasia (BPH), as the α1A subtype is predominantly responsible for the contraction of smooth muscle in the prostate.[2] Radioligand binding assays are a fundamental tool for characterizing the interaction of drugs like this compound with their target receptors. These assays allow for the precise determination of binding affinity (Ki and Kd values) and receptor density (Bmax), providing invaluable data for drug development and pharmacological research.[3]
This document provides detailed protocols for conducting saturation and competition radioligand binding assays to characterize the binding of this compound to α1-adrenergic receptor subtypes. It also includes a summary of binding data and a visualization of the associated signaling pathway.
Data Presentation
This compound Binding Affinities for α1-Adrenergic Receptor Subtypes
The following table summarizes the binding affinities of this compound for the three α1-adrenergic receptor subtypes as determined by various radioligand binding studies.
| Receptor Subtype | Radioligand | Preparation | Affinity Metric | Value | Reference |
| α1A | [3H]this compound | Guinea Pig Liver Membranes | Kd | 70 pM | [4] |
| [3H]this compound | Rabbit Liver Membranes | Kd | 140 pM | [4] | |
| [3H]Prazosin | Human α1A-adrenoceptors | pKi | 10.38 | [5] | |
| α1B | [3H]this compound | Rat Liver Membranes | Kd | 510 pM | [4] |
| [3H]Prazosin | Human α1B-adrenoceptors | pKi | 9.33 | [5] | |
| α1D | [3H]Prazosin | Human α1D-adrenoceptors | pKi | 9.85 | [5] |
-
pKi: The negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
-
Kd: The equilibrium dissociation constant. A lower Kd value indicates a higher binding affinity.
This compound demonstrates a clear selectivity for the α1A and α1D subtypes over the α1B subtype.[1]
Experimental Protocols
Membrane Preparation from Cells or Tissues
A crucial first step in a radioligand binding assay is the preparation of membranes containing the target receptor.
Materials:
-
Cells expressing the α1-adrenergic receptor subtype of interest or tissue homogenates (e.g., prostate, liver).[4][6][7]
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.[8]
-
Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.[8]
-
Centrifuge and homogenizer.
Protocol:
-
Homogenize cells or tissue in 20 volumes of cold lysis buffer.[8]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[8]
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[8]
-
Resuspend the final pellet in cryoprotectant buffer, aliquot, and store at -80°C until use.[8]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[8]
Saturation Binding Assay with [3H]this compound
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand for the receptor.
Materials:
-
Membrane preparation.
-
[3H]this compound.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]
-
Non-specific binding inhibitor: 50 µM Phentolamine.[7]
-
96-well plates, filter mats (e.g., GF/C), and a cell harvester.
-
Scintillation counter and scintillation cocktail.
Protocol:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer.[8]
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding.
-
Add increasing concentrations of [3H]this compound (e.g., 0.01-10 nM) to the wells.
-
For non-specific binding wells, add the non-specific binding inhibitor.
-
Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 250-300 µL.[7][8]
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
Terminate the incubation by rapid vacuum filtration through the filter mats using a cell harvester.[7]
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding (fmol/mg protein) against the concentration of [3H]this compound.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Competition Binding Assay with this compound
This assay determines the inhibition constant (Ki) of this compound for the receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Membrane preparation.
-
A suitable radioligand with known affinity for the receptor (e.g., [3H]Prazosin).
-
Unlabeled this compound.
-
Assay Buffer.
-
Non-specific binding inhibitor.
-
96-well plates, filter mats, cell harvester, and scintillation counter.
Protocol:
-
Prepare a range of concentrations of unlabeled this compound.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.
-
Add the corresponding concentration of unlabeled this compound to the competition wells.
-
Add the non-specific binding inhibitor to the non-specific binding wells.
-
Add the membrane preparation to initiate the reaction.
-
Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
Caption: Experimental workflow for a competition radioligand binding assay.
Caption: Simplified signaling pathway of α1-adrenergic receptors.
References
- 1. Pharmacology of this compound: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Alpha 1-adrenoceptor subtype selectivity of this compound: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity specific [3H]this compound binding to alpha 1-adrenoceptors in human prostates with benign prostatic hypertrophy. | Semantic Scholar [semanticscholar.org]
- 7. Radioreceptor assay analysis of this compound and terazosin pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Application of Tamsulosin in In Vivo Animal Models of Benign Prostatic Hyperplasia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tamsulosin in preclinical animal models of benign prostatic hyperplasia (BPH). The protocols and data presented are synthesized from peer-reviewed studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to this compound in BPH Research
This compound is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of lower urinary tract symptoms (LUTS) associated with BPH.[1] Its primary mechanism of action involves the blockade of alpha-1A and alpha-1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[2][3][4] This antagonism leads to smooth muscle relaxation, resulting in improved urine flow and a reduction in BPH symptoms.[2][4] In preclinical research, animal models of BPH are crucial for evaluating the efficacy and mechanism of action of drugs like this compound. The most common and well-established model involves the induction of prostatic hyperplasia in rodents through the administration of testosterone.[5][6][7]
Experimental Protocols
Testosterone-Induced BPH Model in Rodents
This protocol describes the induction of BPH in mice or rats using testosterone propionate, a standard and widely used method.[5][6][7][8][9]
Materials:
-
Male mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley, Wistar)
-
Testosterone propionate
-
Vehicle for testosterone propionate (e.g., corn oil, sesame oil)
-
This compound hydrochloride
-
Vehicle for this compound (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Syringes and needles for subcutaneous injection and oral gavage
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory environment for at least one week prior to the experiment.
-
BPH Induction: Induce BPH by subcutaneous injection of testosterone propionate. A common dosage is 20 mg/kg daily for 30 days in mice.[5][6][8][9] For rats, a dosage of 3 mg/kg of testosterone daily for 8 weeks, sometimes in combination with 17β-estradiol (0.03 mg/kg), has been used.[10][11]
-
Grouping: Divide the animals into the following groups (example for a mouse study):[5][6]
-
Group 1 (Negative Control): No BPH induction, treated with vehicle.
-
Group 2 (Positive Control/BPH): BPH induction, treated with vehicle.
-
Group 3 (this compound Treatment): BPH induction, treated with this compound (e.g., 0.156 mg/kg, orally).[5][6]
-
Optional Groups: Additional groups can include other BPH treatments (e.g., finasteride) or combination therapies for comparative analysis.[5][6][10][11]
-
-
Drug Administration: Administer this compound or vehicle orally via gavage daily for the specified treatment period, which may overlap with the latter part of the BPH induction period.[10][11]
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood samples for serum analysis (e.g., testosterone levels) and carefully dissect and weigh the prostate gland.
-
Outcome Measures:
-
Prostate Index: Calculate the prostate index as (prostate weight / body weight) x 100.[8]
-
Histopathology: Fix a portion of the prostate tissue in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate changes in epithelial and stromal proliferation and epithelial thickness.[5][6]
-
Biochemical Analysis: Analyze serum for testosterone levels.[5][6]
-
Data Presentation
The following tables summarize quantitative data from representative studies on the use of this compound in animal models of BPH.
Table 1: this compound Dosage and Effects on Prostate Weight and Index in Testosterone-Induced BPH in Mice
| Treatment Group | This compound Dose (mg/kg/day, oral) | Prostate Weight Inhibition (%) | Prostate Index Inhibition (%) | Reference |
| This compound | 0.017 | Gradual increase | Gradual increase | [8][9] |
| This compound | 0.052 | Gradual increase | Gradual increase | [8][9] |
| This compound | 0.087 | Gradual increase | Gradual increase | [8][9] |
| This compound | 0.123 | 80.15 ± 0.37 | 65.85 ± 0.33 | [8] |
| This compound | 0.158 | 81.57 ± 0.25 | 65.74 ± 0.24 | [8][9] |
Table 2: Effects of this compound on Serum Testosterone Levels in a Mouse BPH Model
| Treatment Group | Serum Testosterone (ng/ml) | Significance vs. BPH Control | Reference |
| Negative Control (G1) | Not reported | - | [5][6] |
| BPH Control (G2) | 15.14 ± 1.03 | - | [6] |
| This compound (G3) | 11.54 ± 0.86 | Significant decrease | [6] |
| Finasteride (G4) | 4.80 ± 0.88 | More significant decrease | [6] |
| This compound + Finasteride (G5) | Not significantly different from G4 | - | [5][6] |
Table 3: this compound in a Rat Model of BPH (in combination therapy)
| Treatment Group | This compound Dose (mg/kg/day, oral) | Key Findings | Reference |
| BPH + LDD175 + this compound | 0.01 | Significantly decreased prostatic index, serum hormone levels, and epithelial thickness in combination with LDD175. | [10][11] |
| BPH + LDD175 + this compound + Finasteride | 0.01 | The 3-drug combination was more effective than any other combination in reducing BPH parameters. | [10][11] |
Visualizations
Signaling Pathway of this compound in Prostatic Smooth Muscle
Caption: this compound's mechanism of action in BPH.
Experimental Workflow for Evaluating this compound in a Rodent BPH Model
Caption: Workflow for in vivo this compound efficacy studies.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. brieflands.com [brieflands.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Pharmacodynamic interaction between this compound and finasteride treatment in mice induced benign prostate hyperplasia using the Chou-Talalay method | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 10. Additive effect of oral LDD175 to this compound and finasteride in a benign prostate hyperplasia rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Additive effect of oral LDD175 to this compound and finasteride in a benign prostate hyperplasia rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Cell-Based Assays for Screening Tamsulosin Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tamsulosin is a selective antagonist of the alpha-1A adrenergic receptor (α1A-AR), a G protein-coupled receptor (GPCR).[1][2] Its primary clinical use is in the treatment of benign prostatic hyperplasia (BPH).[3][4] this compound alleviates BPH symptoms by blocking α1A-ARs, which are abundant in the smooth muscle of the prostate and bladder neck.[3][5] This blockade leads to muscle relaxation, improving urinary flow and reducing lower urinary tract symptoms.[5][6] A key advantage of this compound is its selectivity for the α1A subtype over the α1B subtype found in vascular smooth muscle, which results in a lower incidence of cardiovascular side effects like orthostatic hypotension compared to non-selective alpha-blockers.[1][3][7]
The development of novel this compound analogues aims to identify compounds with improved selectivity, potency, and pharmacokinetic profiles. This application note provides detailed protocols for a robust cell-based screening cascade designed to identify and characterize new selective α1A-AR antagonists. The workflow includes a primary high-throughput functional assay, followed by secondary assays for confirmation, selectivity profiling, and cytotoxicity assessment.
Signaling Pathway and Screening Principle
The α1A-adrenergic receptor is predominantly coupled to the Gq/11 family of G proteins.[8][9] Upon activation by an endogenous agonist like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][10] This transient increase in intracellular Ca2+ is a hallmark of α1A-AR activation and serves as a measurable endpoint for a functional cell-based assay.[8][11]
The primary screening assay, therefore, measures the ability of test compounds (this compound analogues) to antagonize, or block, the agonist-induced mobilization of intracellular calcium. This is a widely used method for screening compounds that modulate Gq-coupled GPCRs.[10][12][13]
Experimental Workflow
A tiered screening approach is employed to efficiently identify promising candidates. This cascade begins with a high-throughput primary screen to identify all potential "hits," followed by more detailed characterization of these hits in secondary assays.
Materials and Reagents
-
Cell Lines: U2OS or CHO-K1 cells stably expressing human recombinant α1A-adrenergic receptor.[8][9][14] For selectivity profiling, corresponding cell lines expressing human α1B- and α1D-adrenergic receptors are required.
-
Cell Culture Media: DMEM or Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418).
-
Agonist: L-(-)-Norepinephrine or L-Phenylephrine.
-
Reference Antagonist: this compound Hydrochloride.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Assay Kit: Fluo-4 NW or equivalent calcium-sensitive fluorescent dye kit.
-
Radioligand (for Binding Assay): [3H]-Prazosin.
-
Scintillation Cocktail (for Binding Assay): Ultima Gold™ or equivalent.
-
Cytotoxicity Assay Kit: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.
-
Equipment:
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Microplate scintillation counter.
-
Absorbance microplate reader.
-
Multichannel pipettes, automated liquid handlers.
-
Black, clear-bottom 96- or 384-well microplates for calcium assays.
-
GF/C filter plates and vacuum manifold for binding assays.
-
Standard clear 96-well plates for cytotoxicity assays.
-
Experimental Protocols
Protocol 1: Primary Functional Screen - Calcium Mobilization Assay (Antagonist Mode)
This protocol is designed for high-throughput screening to identify compounds that inhibit the α1A-AR response.
-
Cell Plating:
-
Harvest α1A-AR expressing cells using a non-enzymatic cell dissociation buffer.
-
Centrifuge, resuspend in culture medium, and count the cells.
-
Seed cells into black, clear-bottom 96- or 384-well plates at a density of 20,000-40,000 cells/well.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of test compounds (this compound analogues) in DMSO.
-
For the primary screen, dilute compounds in assay buffer to a final assay concentration of 10 µM. Include wells for a reference antagonist (this compound) and vehicle control (DMSO).
-
Remove culture medium from the cell plate.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., Fluo-4 NW).
-
Add an equal volume of dye solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Antagonist Incubation:
-
Add the diluted test compounds, reference antagonist, or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add the agonist (e.g., norepinephrine) at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response).
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - [Response_Compound - Response_Min] / [Response_Max - Response_Min])
-
Response_Compound: Response in the presence of the test compound.
-
Response_Max: Response with vehicle control (agonist only).
-
Response_Min: Response with a saturating concentration of this compound (full inhibition).
-
-
Compounds showing >50% inhibition are considered "hits" for further analysis.
-
Protocol 2: Dose-Response and IC50 Determination
This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.
-
Follow steps 1-4 from Protocol 1.
-
Instead of a single concentration, prepare serial dilutions of the hit compounds (e.g., 10-point, 1:3 dilution series starting from 30 µM).
-
Perform the fluorescence measurement as described in step 5 of Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist response).
-
Protocol 3: Confirmatory Radioligand Binding Assay
This assay confirms that active compounds act by binding directly to the α1A-AR.
-
Membrane Preparation:
-
Harvest a large quantity of α1A-AR expressing cells.
-
Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes.
-
Wash the membranes and resuspend in assay buffer. Determine the protein concentration.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
Cell membranes (5-20 µg protein/well).
-
[3H]-Prazosin at a concentration near its Kd (e.g., 0.1-0.5 nM).
-
Serial dilutions of the test compound or vehicle.
-
For non-specific binding (NSB) control, add a high concentration of an unlabeled antagonist (e.g., 10 µM Phentolamine).
-
-
The total assay volume should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
-
Harvesting and Washing:
-
Harvest the contents of each well onto a GF/C filter plate using a cell harvester/vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Signal Detection:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each compound concentration.
-
Plot percent specific binding against the log of the compound concentration and fit to a one-site competition curve to determine the IC50.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
[L]: Concentration of the radioligand used.
-
Kd: Dissociation constant of the radioligand for the receptor.
-
-
Protocol 4: Cytotoxicity Assay (MTS)
This assay is performed to eliminate compounds that show activity in functional assays due to cell toxicity rather than specific receptor antagonism.
-
Cell Plating:
-
Plate cells in a clear 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the wells. Include wells for vehicle control (untreated cells) and a positive control for cell death (e.g., digitonin).
-
Incubate for 24-48 hours (a duration relevant to the primary assays).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle control.
-
Plot cell viability against the log of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Data Presentation
Quantitative data from the screening cascade should be summarized in a clear, tabular format for easy comparison of analogues.
Table 1: Summary of Screening Data for this compound Analogues
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | α1A-AR Potency (IC50, nM) | α1B-AR Potency (IC50, nM) | α1D-AR Potency (IC50, nM) | α1B/α1A Selectivity Ratio | α1D/α1A Selectivity Ratio | Cytotoxicity (CC50, µM) |
| This compound | 98.5 | 1.2 | 35.8 | 15.1 | 29.8 | 12.6 | > 50 |
| Analogue-01 | 95.2 | 0.9 | 45.1 | 18.2 | 50.1 | 20.2 | > 50 |
| Analogue-02 | 91.8 | 2.5 | 28.5 | 21.0 | 11.4 | 8.4 | 45.3 |
| Analogue-03 | 45.1 | > 10,000 | > 10,000 | > 10,000 | N/A | N/A | > 50 |
| Analogue-04 | 99.1 | 5.1 | 6.3 | 4.9 | 1.2 | 0.96 | 8.9 |
Note: Data are hypothetical and for illustrative purposes only. Selectivity Ratio = IC50 (subtype) / IC50 (α1A). A higher ratio indicates greater selectivity for the α1A-AR.
Conclusion
This application note outlines a comprehensive and robust screening cascade for the identification and characterization of novel this compound analogues targeting the α1A-adrenergic receptor. The workflow progresses from a high-throughput calcium mobilization assay to determine functional antagonism, to confirmatory binding assays and detailed selectivity profiling against other α1-AR subtypes. The inclusion of a cytotoxicity counterscreen ensures that the observed activity is specific to the target receptor. This structured approach allows for the efficient identification of lead candidates with high potency, desired selectivity, and low off-target toxicity, facilitating the advancement of next-generation therapies for BPH.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. innoprot.com [innoprot.com]
- 9. cells-online.com [cells-online.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Adrenergic-alpha 1A receptor stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
Application Notes and Protocols for Immunohistochemical Detection of Tamsulosin's Target Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Tamsulosin's primary target receptors: the alpha-1A and alpha-1D adrenergic receptors (α1A-AR and α1D-AR). This compound is a selective antagonist of these receptors, and its clinical efficacy in treating benign prostatic hyperplasia (BPH) is attributed to its action on the smooth muscle of the prostate and bladder neck. Accurate detection and localization of these receptors are crucial for preclinical research and drug development.
Introduction
This compound selectively blocks α1A and α1D-adrenergic receptors, which are G protein-coupled receptors.[1] In the prostate, approximately 70% of the alpha-1 adrenergic receptors are of the α1A subtype.[2] Blockade of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, improving urinary flow.[3] The α1D subtype is also prevalent in the human detrusor muscle and is implicated in bladder function.[1]
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of these receptors within tissue samples. However, a significant challenge in the field is the specificity of commercially available antibodies for α1-adrenergic receptor subtypes, with some studies reporting a lack of specificity for a number of tested antibodies.[4] Therefore, rigorous validation and the use of appropriate controls are paramount for reliable results.
Experimental Protocols
This protocol provides a general guideline for the IHC staining of α1A-AR and α1D-AR in formalin-fixed, paraffin-embedded (FFPE) human prostate and bladder tissue. It is crucial to optimize these conditions for specific antibodies and tissue samples.
Tissue Preparation
-
Fixation: Fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Immunohistochemical Staining Protocol
| Step | Reagent/Procedure | Incubation Time & Temperature | Notes |
| Deparaffinization and Rehydration | |||
| 1 | Xylene | 3 changes, 5 min each, RT | |
| 2 | 100% Ethanol | 2 changes, 3 min each, RT | |
| 3 | 95% Ethanol | 2 changes, 3 min each, RT | |
| 4 | 70% Ethanol | 1 change, 3 min each, RT | |
| 5 | Distilled Water | 2 changes, 3 min each, RT | |
| Antigen Retrieval | Crucial for unmasking epitopes. | ||
| 6 | Heat-Induced Epitope Retrieval (HIER) | See table below for options | The optimal method should be determined empirically.[5] |
| Blocking | |||
| 7 | Peroxidase Block | 10-15 min, RT | To quench endogenous peroxidase activity. |
| 8 | Protein Block (e.g., 5% normal goat serum in PBS) | 30-60 min, RT | To block non-specific antibody binding.[6] |
| Primary Antibody Incubation | |||
| 9 | Primary Antibody | Overnight, 4°C | See table below for antibody suggestions. |
| Detection System | |||
| 10 | Biotinylated Secondary Antibody | 30-60 min, RT | |
| 11 | Streptavidin-HRP | 30-45 min, RT | |
| Chromogen | |||
| 12 | DAB (3,3'-Diaminobenzidine) | 5-10 min, RT | Develop until desired stain intensity is reached. |
| Counterstaining and Mounting | |||
| 13 | Hematoxylin | 1-2 min, RT | |
| 14 | Dehydration (Graded ethanols and xylene) | ||
| 15 | Mounting with permanent mounting medium |
Antigen Retrieval Options
| Buffer | pH | Method |
| Sodium Citrate Buffer | 6.0 | Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.[7][8] |
| Tris-EDTA Buffer | 9.0 | Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.[9] |
Note: High pH buffers like Tris-EDTA have been shown to be effective for a wide range of antibodies.[5]
Recommended Antibodies (Validation Required)
| Target | Host | Clonality | Supplier (Cat. No.) | Starting Dilution |
| α1A-AR | Rabbit | Polyclonal | Thermo Fisher Scientific (PA1-047) | 1:50 - 1:200[10] |
| α1D-AR | Rabbit | Polyclonal | Abcam (ab84402) | 1:100 - 1:250 |
Disclaimer: The listed antibodies are suggestions based on available data. It is imperative that each antibody be thoroughly validated in-house for its specificity and performance in the intended application. Negative controls, including isotype controls and, ideally, tissue from knockout animals (if available), are essential.[4]
Data Presentation
Quantitative Analysis of IHC Staining
The expression of α1A-AR and α1D-AR can be semi-quantitatively assessed using a scoring system that considers both the intensity of the staining and the percentage of positive cells.
Staining Intensity Score:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
Percentage of Positive Cells Score:
-
0: <1%
-
1: 1-10%
-
2: 11-50%
-
3: >50%
Total Score (H-Score):
The H-Score is calculated by multiplying the intensity score by the percentage of cells at that intensity, providing a continuous scale from 0 to 300.[11]
H-Score = Σ (Intensity Score x % of Positive Cells)
| Tissue | Receptor | Cellular Localization | Expected Staining Intensity | Expected Percentage of Positive Cells (Stroma) | Expected Percentage of Positive Cells (Epithelium) |
| Prostate | α1A-AR | Cell membrane of smooth muscle cells | Moderate to Strong | >50% | Weak to Moderate |
| α1D-AR | Cell membrane of smooth muscle and glandular epithelial cells | Weak to Moderate | 11-50% | 11-50% | |
| Bladder | α1A-AR | Cell membrane of detrusor smooth muscle cells | Weak to Moderate | 11-50% | N/A |
| α1D-AR | Cell membrane of detrusor smooth muscle cells | Moderate to Strong | >50% | N/A |
Note: These are expected values and may vary depending on the antibody, protocol, and patient sample.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound blocks norepinephrine-mediated activation of α1A/α1D receptors.
Immunohistochemistry Experimental Workflow
Caption: Step-by-step workflow for immunohistochemical staining.
Logical Relationship for IHC Troubleshooting
Caption: Troubleshooting guide for common IHC issues.
References
- 1. Alpha1-adrenergic receptor subtypes in human detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of alpha-1L and alpha-1A adrenoceptors in human prostate by tissue segment binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The role of alpha1-adrenoceptor subtypes in benign prostatic hyperplasia-from bed to bench] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 6. qedbio.com [qedbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 10. alpha-1a Adrenergic Receptor Polyclonal Antibody (PA1-047) [thermofisher.com]
- 11. Immunohistochemistry of the androgen receptor in human benign and malignant prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Tamsulosin for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin, commonly used in its hydrochloride salt form, is a selective antagonist of the α1A-adrenergic receptor.[1][2] It is widely utilized in research to study the effects of α1-adrenoceptor blockade in various physiological and pathological processes. Accurate and consistent dissolution of this compound is critical for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization of this compound hydrochloride for use in cell-based assays and other in vitro studies.
Physicochemical Properties
This compound hydrochloride is a white to off-white crystalline powder.[3] Understanding its solubility profile is the first step in preparing solutions for experimental use.
Data Presentation: this compound Hydrochloride Solubility
The solubility of this compound hydrochloride varies significantly depending on the solvent and pH. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solubilizing capacity for this compound.
| Solvent | Solubility (Concentration) | Solubility (mg/mL) | Notes | Source(s) |
| DMSO | ~100-200 mM | ~80-88 mg/mL | Ideal for primary stock solutions. | [1][4][5][6] |
| Water | Slightly Soluble (~10-38 mM) | ~7.8-17 mg/mL | Solubility is pH-dependent and can be low. | [4][6] |
| Methanol | Soluble / Weakly Soluble | Not specified | Can be used, but DMSO is preferred for high concentrations. | [3][4][7] |
| Ethanol | Sparingly/Slightly Soluble (~18 mM) | ~8 mg/mL | Lower solubility compared to DMSO. | [3][6] |
| 0.1 M HCl (pH 1.2) | - | 1.7 mg/mL (at 25°C) | Shows pH-dependent aqueous solubility. | |
| Formic Acid | Freely Soluble | Not specified | - | [3] |
Note: The molecular weight of this compound Hydrochloride is approximately 444.97 g/mol .[1][4] Calculations are based on this value.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in DMSO, which is standard practice for compounds with limited aqueous solubility.[8]
Materials:
-
This compound Hydrochloride (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the required mass of this compound hydrochloride to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight (444.97 mg/mmol)
-
Example for 1 mL of 100 mM stock: 1 mL x 100 mmol/L x 444.97 mg/mmol = 44.5 mg.
-
-
Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of cell culture-grade DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. It is recommended to use stored solutions within one to six months and avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the final desired experimental concentration.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS), cell culture medium (e.g., DMEM, RPMI-1640), or other aqueous buffer
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your chosen sterile aqueous buffer or medium to reach the final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.1% (v/v), to avoid solvent-induced cytotoxicity.
-
-
Calculation Example: To prepare 10 mL of a 50 nM this compound working solution from a 100 mM stock:
-
First, perform an intermediate dilution: Dilute the 100 mM stock 1:1000 in medium to get a 100 µM solution (e.g., 1 µL of stock into 999 µL of medium).
-
Next, dilute the 100 µM intermediate solution to the final concentration:
-
(V1)(100 µM) = (10 mL)(0.05 µM)
-
V1 = 0.005 mL or 5 µL.
-
-
Add 5 µL of the 100 µM intermediate solution to 10 mL of cell culture medium.
-
-
Mixing: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Application: Add the freshly prepared working solution to your cell cultures. In one study, glomerular endothelial cells were treated with final this compound concentrations of 25 nM and 50 nM.[9] Another experiment used 30 ng/mL on aortic smooth muscle cells.[2]
-
Control: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
Signaling Pathway and Workflow Visualizations
This compound Signaling Pathway
This compound acts by selectively blocking the α1A-adrenergic receptor, a Gq protein-coupled receptor. This inhibition disrupts the downstream signaling cascade involving phospholipase C (PLC), which prevents the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] The subsequent decrease in intracellular calcium mobilization leads to smooth muscle relaxation and other cellular effects.
Caption: this compound blocks the α1A-adrenoceptor, inhibiting the Gq/PLC/IP3 pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a typical in vitro cell-based experiment.
Caption: Workflow for preparing and using this compound in in vitro experiments.
References
- 1. abmole.com [abmole.com]
- 2. This compound Attenuates Abdominal Aortic Aneurysm Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride or this compound HCl Manufacturers, with SDS [mubychem.com]
- 4. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound hydrochloride产品说明书 [selleck.cn]
- 7. saudijournals.com [saudijournals.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. This compound attenuates high glucose- induced injury in glomerular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tamsulosin's Effect on Urodynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the effects of Tamsulosin on urodynamics. The protocols are intended for use in animal models of lower urinary tract dysfunction, such as bladder outlet obstruction (BOO) and overactive bladder (OAB).
This compound is a selective antagonist of α1A and α1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate, bladder neck, and urethra.[1][2][3] Its mechanism of action involves the relaxation of these smooth muscles, leading to an improvement in urinary flow and a reduction in the symptoms associated with benign prostatic hyperplasia (BPH).[4][5] Specifically, this compound blocks the α1A receptors in the prostate and bladder neck, which make up about 70% of the alpha-1 receptors in the human prostate, and the α1D receptors in the detrusor muscle of the bladder.[2][3] This dual antagonism helps to alleviate both voiding and storage symptoms of lower urinary tract dysfunction.[2]
Mechanism of Action: Signaling Pathway
This compound's primary effect is the blockade of α1A and α1D adrenergic receptors. This action inhibits the downstream signaling cascade that leads to smooth muscle contraction. By preventing norepinephrine from binding to these receptors, this compound reduces the activation of the Gq protein, which in turn decreases the activity of phospholipase C. This leads to lower production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in reduced release of calcium from the sarcoplasmic reticulum and ultimately causing smooth muscle relaxation.[4]
Experimental Protocols
Animal Model of Bladder Outlet Obstruction (BOO)
A common and effective model to study the effects of this compound is the surgically induced partial bladder outlet obstruction in rats.[6]
Objective: To create a model of BOO to mimic the effects of BPH and evaluate the therapeutic potential of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetics (e.g., ketamine/xylazine, isoflurane)[7]
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
This compound
-
Vehicle (e.g., saline, distilled water)
Procedure:
-
Anesthesia: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Procedure:
-
Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.
-
Carefully dissect the proximal urethra.
-
Place a ligature (e.g., 4-0 silk) around the urethra. To create a partial obstruction, tie the ligature around the urethra and a catheter or rod of a specific diameter, then remove the catheter/rod.
-
For sham-operated control animals, perform the same surgical procedure without placing the ligature.
-
Close the incision in layers.
-
-
Drug Administration:
-
This compound can be administered via various routes, including subcutaneous injection, oral gavage, or continuous delivery via osmotic minipumps.[6][8]
-
Implant osmotic minipumps subcutaneously for sustained drug release over the study period (e.g., 2-4 weeks).[6]
-
The control group should receive the vehicle through the same administration route.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
Urodynamic Evaluation: Cystometry and Uroflowmetry
Urodynamic studies are essential for assessing bladder function.[9] Cystometry measures the pressure-volume relationship of the bladder, while uroflowmetry measures the rate of urine flow.[10][11][12]
Objective: To quantitatively assess the effects of this compound on bladder function in the BOO animal model.
Materials:
-
Urodynamic recording equipment (pressure transducer, amplifier, data acquisition system)
-
Infusion pump
-
Catheters (for bladder pressure measurement and infusion)
-
Collection apparatus for voided urine (e.g., metabolic cage or a specialized collection device)[12]
-
Anesthetics (urethane is often used for terminal urodynamic studies as it preserves the micturition reflex)[7]
Procedure:
-
Animal Preparation:
-
Cystometry:
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Begin infusing saline at a constant rate (e.g., 0.1 mL/min).
-
Record the intravesical pressure continuously.
-
Key parameters to measure include:
-
Bladder Capacity: The volume of infused saline at which micturition occurs.
-
Micturition Pressure/Voiding Pressure: The maximum bladder pressure during voiding.[8]
-
Basal Pressure: The bladder pressure before the start of infusion.
-
Threshold Pressure: The bladder pressure at the start of a voiding contraction.
-
Intercontraction Interval: The time between voiding contractions.
-
-
-
Uroflowmetry:
-
Simultaneously with cystometry, collect and measure the voided urine to determine the voided volume and calculate the flow rate.[12]
-
Key parameters to measure include:
-
Data Presentation
The following tables summarize expected quantitative data from studies investigating this compound's effect on urodynamics in a BOO rat model.
Table 1: Effects of this compound on Cystometric Parameters in BOO Rats
| Parameter | Sham Control | BOO + Vehicle | BOO + this compound |
| Bladder Capacity (mL) | 0.8 ± 0.1 | 1.5 ± 0.3 | 1.1 ± 0.2# |
| Micturition Pressure (cmH₂O) | 35 ± 5 | 60 ± 8 | 45 ± 6# |
| Basal Pressure (cmH₂O) | 8 ± 2 | 15 ± 3 | 10 ± 2# |
| Intercontraction Interval (min) | 10 ± 2 | 5 ± 1 | 8 ± 1.5# |
*p < 0.05 vs. Sham Control; #p < 0.05 vs. BOO + Vehicle Data are presented as mean ± standard deviation and are hypothetical examples based on expected outcomes.
Table 2: Effects of this compound on Uroflowmetry Parameters in BOO Rats
| Parameter | Sham Control | BOO + Vehicle | BOO + this compound |
| Voided Volume (mL) | 0.75 ± 0.1 | 0.5 ± 0.15 | 0.9 ± 0.2# |
| Maximum Flow Rate (mL/s) | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.9 ± 0.15# |
| Post-void Residual Volume (mL) | 0.05 ± 0.02 | 1.0 ± 0.25* | 0.2 ± 0.1# |
*p < 0.05 vs. Sham Control; #p < 0.05 vs. BOO + Vehicle Data are presented as mean ± standard deviation and are hypothetical examples based on expected outcomes.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for studying the effects of this compound on urodynamics in an animal model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Effects of this compound on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review | PLOS One [journals.plos.org]
- 8. Synergistic Effect by Co-Administration of this compound and Solifenacin on Bladder Activity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous cystometry and uroflowmetry (micturition study) for evaluation of the caudal part of the urinary tract in dogs: studies of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous cystometry and uroflowmetry for evaluation of micturition in two dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous uroflow cystometry in the urethane-anesthetized mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamsulosin-Induced Apoptosis in Benign Prostatic Hyperplasia: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin, a selective α1A-adrenergic receptor antagonist, is a widely prescribed medication for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). While its primary mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, emerging evidence suggests that this compound may also contribute to the reduction of prostate volume by inducing apoptosis in prostatic cells.[1] This effect appears to be particularly relevant in BPH, a condition characterized by the non-malignant proliferation of prostate epithelial and stromal cells.
The induction of apoptosis by this compound in BPH is distinct from the effects observed with quinazoline-based α1-adrenoceptor antagonists, such as doxazosin and terazosin, which have been shown to induce apoptosis in both benign and malignant prostate cells. In contrast, the pro-apoptotic effects of this compound, a sulfonamide derivative, are not consistently observed in prostate cancer cell lines.
This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis in BPH cells using flow cytometry, with a focus on the Annexin V and Propidium Iodide (PI) assay.
Mechanism of this compound-Induced Apoptosis in BPH
Long-term administration of this compound in BPH patients has been associated with the induction of apoptosis through the Transforming Growth Factor-β (TGF-β) signaling pathway.[2][3] This pathway plays a crucial role in regulating cell growth, proliferation, differentiation, and apoptosis.
The proposed mechanism involves the following key steps:
-
Upregulation of TGF-β1 and Smad-4: this compound treatment leads to an increased expression of TGF-β1 and its downstream signaling protein, Smad-4.[2]
-
Nuclear Translocation of Smad Complex: Upon TGF-β1 binding to its receptor, the activated receptor phosphorylates Smad proteins, which then form a complex with Smad-4. This complex translocates to the nucleus.
-
Downregulation of NF-κB: The Smad complex influences gene transcription, leading to a decrease in the expression of Nuclear Factor-kappa B (NF-κB), a transcription factor known to inhibit apoptosis.[1][2]
-
Induction of Apoptosis: The reduction in anti-apoptotic signals from NF-κB, coupled with the pro-apoptotic signaling of the TGF-β pathway, shifts the cellular balance towards programmed cell death.
Quantitative Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of long-term this compound administration (0.4 mg/day) on the expression of key apoptotic signaling molecules in the prostate cells of BPH patients.[2]
| Molecule | This compound-Treated Group (mean) | Control Group (mean) | p-value | Implication |
| TGF-β1 | Increased Expression | Lower Expression | <0.05 | Activation of pro-apoptotic pathway |
| Smad-4 | 765 ng/ml | 499 ng/ml | <0.05 | Propagation of pro-apoptotic signal |
| NF-κB | 173.30 cells (lower expression) | 1219.80 cells (higher expression) | 0.034 | Reduction of anti-apoptotic signal |
Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling pathway in BPH cells.
Experimental Protocols
Protocol 1: Preparation of BPH Cells for Flow Cytometry
This protocol describes the preparation of a single-cell suspension from BPH tissue, suitable for flow cytometry analysis.
Materials:
-
Fresh BPH tissue obtained from transurethral resection of the prostate (TURP)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Collagenase Type IV (1 mg/mL in PBS)
-
DNase I (100 µg/mL in PBS)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
50 mL conical tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Place the fresh BPH tissue in a sterile petri dish containing cold PBS.
-
Mince the tissue into small pieces (approximately 1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a 50 mL conical tube containing 10 mL of Collagenase Type IV and DNase I solution.
-
Incubate the tube at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding 10 mL of PBS containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in the desired cell culture medium for subsequent treatment with this compound.
Protocol 2: this compound Treatment and Induction of Apoptosis
-
Seed the prepared BPH cells in a suitable culture vessel (e.g., 6-well plate) at a density of 1 x 10⁶ cells/well.
-
Allow the cells to adhere and recover for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to induce apoptosis.
Protocol 3: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
This compound-treated and control BPH cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Micropipettes
Procedure:
-
Collect both adherent and floating cells from each well. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Controls for Flow Cytometry:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set compensation for the FITC channel.
-
Cells stained with PI only: To set compensation for the PI channel.
Experimental Workflow Diagram
Caption: Experimental workflow for flow cytometry analysis of this compound-induced apoptosis.
Data Analysis and Interpretation
The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). A typical dot plot will show Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell populations are gated and quantified as follows:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
The percentage of cells in each quadrant should be recorded and compared between the control and this compound-treated groups to determine the extent of apoptosis induction. An increase in the percentage of cells in the early and late apoptotic quadrants in the this compound-treated samples would indicate a pro-apoptotic effect.
References
Application Notes and Protocols: Investigating the Effects of Tamsulosin on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch-clamp electrophysiology for studying the effects of Tamsulosin on various ion channels. This compound, a selective alpha-1A and alpha-1D adrenergic receptor antagonist, is primarily used to treat benign prostatic hyperplasia. Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck.[1] While its primary targets are G-protein coupled receptors, understanding its potential off-target effects on ion channels is crucial for a complete pharmacological profile.
This document details the established inhibitory effect of this compound on the TMEM16A chloride channel and provides protocols to investigate its potential interactions with voltage-gated calcium (Cav) and potassium (Kv) channels, which are critical for smooth muscle function.
Data Presentation: this compound's Effect on Ion Channels
The following table summarizes the known quantitative data for this compound's effect on the TMEM16A ion channel, as determined by patch-clamp studies.
| Ion Channel | Cell Type | Patch-Clamp Configuration | Key Parameter | Value | Reference |
| TMEM16A (ANO1) | HEK293T cells expressing TMEM16A | Whole-Cell | IC50 | 30.2 μM | [2] |
Note: Extensive literature searches did not yield specific patch-clamp data for a direct inhibitory or activating effect of this compound on voltage-gated calcium or potassium channels. Functional studies on human prostate tissue suggest this compound does not block L-type calcium channels directly.[3]
Signaling Pathway of this compound's Effect on TMEM16A
The following diagram illustrates the proposed mechanism of this compound's interaction with the TMEM16A chloride channel.
Experimental Protocols
Detailed methodologies for key patch-clamp experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound's Effect on TMEM16A Chloride Channels
This protocol is adapted from the methodology used to determine this compound's inhibitory effect on TMEM16A channels.
1. Cell Culture and Preparation:
-
Culture HEK293T cells and transiently transfect them with a plasmid encoding human TMEM16A.
-
Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 150 CsCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2 with CsOH. Free Ca2+ concentration can be adjusted to activate the channel (e.g., 600 nM).
-
External (Bath) Solution (in mM): 150 NaCl, 10 HEPES, and 1 CaCl2, adjusted to pH 7.4 with NaOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Patch-Clamp Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking transfected cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before recording.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps from -80 mV to +80 mV over 200 ms to elicit TMEM16A currents.
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with external solutions containing increasing concentrations of this compound (e.g., 0.3, 1, 3, 10, 30, 100 μM).
-
Record currents at each concentration until a steady-state effect is observed.
-
Perform a washout with the external solution to check for reversibility.
-
Acquire and analyze the data using appropriate software (e.g., pCLAMP).
5. Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration.
-
Normalize the current amplitudes to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Experimental Workflow: TMEM16A Inhibition Assay
The following diagram outlines the workflow for the TMEM16A inhibition experiment.
Protocol 2: Investigative Protocol for this compound's Effect on L-type Voltage-Gated Calcium Channels (Cav1.2)
This is a hypothetical protocol to investigate potential off-target effects of this compound on L-type calcium channels, which are crucial for prostate smooth muscle contraction.
1. Cell Culture and Preparation:
-
Use a cell line stably expressing human Cav1.2, Cavβ2, and Cavα2δ1 subunits (e.g., HEK293 or CHO cells).
-
Alternatively, primary smooth muscle cells can be isolated from prostate tissue.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 10 CsCl, 5 Mg-ATP, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.
-
External (Bath) Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Patch-Clamp Procedure:
-
Follow the steps for achieving the whole-cell configuration as described in Protocol 1.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Hold the cell at a holding potential of -80 mV to ensure channels are in a closed, resting state.
-
Elicit Cav1.2 currents by applying a depolarizing step to 0 mV for 200 ms every 15 seconds.
-
Record baseline currents.
-
Apply this compound at various concentrations (e.g., 1, 10, 100 μM) to the external solution.
-
Record currents in the presence of this compound.
-
Perform a washout.
-
To investigate use-dependent block, apply a train of short depolarizing pulses.
5. Data Analysis:
-
Measure the peak inward current for each condition.
-
Analyze changes in current amplitude, activation, and inactivation kinetics.
-
If an effect is observed, generate a concentration-response curve to determine the IC50 or EC50.
Protocol 3: Investigative Protocol for this compound's Effect on Voltage-Gated Potassium Channels (Kv) in Prostate Smooth Muscle Cells
This protocol is designed to screen for potential effects of this compound on the diverse family of potassium channels that regulate smooth muscle excitability.
1. Cell Preparation:
-
Isolate primary smooth muscle cells from human or animal prostate tissue via enzymatic digestion.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Patch-Clamp Procedure:
-
Follow the steps for achieving the whole-cell configuration as described in Protocol 1.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms to elicit a family of Kv currents.
-
Record baseline currents.
-
Apply this compound at various concentrations.
-
Record currents in the presence of this compound.
-
Perform a washout.
5. Data Analysis:
-
Construct current-voltage (I-V) relationships for the steady-state and peak outward currents.
-
Analyze any changes in the I-V curve, current amplitude, and channel kinetics in the presence of this compound.
-
If specific Kv channel subtypes are suspected to be involved, selective blockers can be used in subsequent experiments to isolate the affected current.
Logical Workflow for Investigating Off-Target Ion Channel Effects
The following diagram illustrates a logical progression for testing a compound like this compound for potential off-target effects on ion channels.
References
Troubleshooting & Optimization
Overcoming Tamsulosin solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the aqueous solubility of tamsulosin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and why is its solubility a concern?
A1: this compound is a selective alpha-1A and alpha-1B adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia. As a weakly basic drug, its hydrochloride salt is sparingly soluble in water, which can pose significant challenges for in vitro and in vivo studies that require dissolving it in aqueous buffers.[1] This low solubility can lead to issues with drug precipitation, inaccurate dosing, and poor bioavailability in experimental setups.
Q2: What are the key physicochemical properties of this compound hydrochloride that affect its solubility?
A2: this compound hydrochloride's solubility is influenced by its pKa values (8.37 for the secondary amine and 10.23 for the sulfonamide group), which means its ionization state and thus solubility are highly dependent on the pH of the medium.[2] It is more soluble in acidic conditions and its solubility decreases as the pH approaches its pKa. It is a white crystalline powder with a melting point of approximately 230°C.[1][3]
Q3: What are the generally recommended solvents for preparing this compound stock solutions?
A3: For creating concentrated stock solutions, organic solvents are recommended. This compound hydrochloride is soluble in Dimethyl sulfoxide (DMSO) up to 100 mM (approximately 44.5 mg/mL) and is also soluble in methanol and ethanol.[4] These stock solutions can then be diluted into aqueous buffers for working concentrations, though care must be taken to avoid precipitation.
This compound Solubility Data
The aqueous solubility of this compound hydrochloride is highly dependent on pH and temperature. The following table summarizes its solubility in various media.
| Solvent/Media | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | ~7.0 | 25 | 7.8 |
| Water | ~7.0 | 37 | 9.2 |
| 0.1M HCl | 1.2 | 25 | 1.7 |
| 0.1M HCl | 1.2 | 37 | 3.7 |
| 0.15 M Phosphate Buffer | 3.0 | 25 | 7.3 |
| 0.15 M Phosphate Buffer | 3.0 | 37 | 9.5 |
| 0.15 M Phosphate Buffer | 6.8 | 25 | 8.1 |
| 0.15 M Phosphate Buffer | 6.8 | 37 | 7.8 |
| 0.15 M Phosphate Buffer | 7.4 | Room Temp | 7.5[5] |
| 0.15 M Phosphate Buffer | 8.0 | 25 | 2.1 |
| 0.15 M Phosphate Buffer | 8.0 | 37 | 1.4 |
| Ethanol | - | 25 | 0.12 |
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Problem 1: My this compound hydrochloride powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
-
Cause: this compound hydrochloride has low intrinsic solubility in neutral to alkaline aqueous solutions. Direct dissolution in buffers like PBS is often difficult.
-
Solution: It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or methanol, where this compound is more soluble.[4] This stock solution can then be diluted to the final working concentration in your aqueous buffer.
Problem 2: When I add my this compound DMSO stock solution to my aqueous buffer, a precipitate forms.
-
Cause A: Final concentration is too high. The final concentration of this compound in the aqueous buffer may exceed its solubility limit at that specific pH and temperature.
-
Solution: Try lowering the final working concentration of this compound. Refer to the solubility table above for guidance.
-
-
Cause B: Improper mixing. Adding the DMSO stock solution too quickly or without adequate mixing can create localized high concentrations, causing the drug to crash out of solution.
-
Cause C: High final DMSO concentration. While DMSO aids initial dissolution, a high final concentration in the aqueous buffer can sometimes promote precipitation of certain compounds.
-
Solution: Aim for a final DMSO concentration of less than 0.5% in your working solution for cell-based assays.[4] This may require preparing a more concentrated initial stock solution.
-
-
Cause D: Buffer pH. this compound's solubility decreases at higher pH values.
-
Solution: If your experimental conditions permit, consider using a buffer with a slightly acidic to neutral pH (e.g., pH 6.8) to improve solubility.
-
Experimental Protocols
Here are detailed protocols for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound solutions.
Protocol 1: Preparation of this compound Working Solution using a DMSO Stock
This protocol is suitable for most in vitro experiments, including cell culture-based assays.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 100 mM): a. Weigh out the required amount of this compound hydrochloride powder (M.W. = 444.97 g/mol ). For 1 mL of a 100 mM stock solution, you will need 44.5 mg. b. Add the appropriate volume of DMSO to the powder to achieve a 100 mM concentration. c. Vortex the solution vigorously until all the powder is completely dissolved. The solution should be clear.
-
Storage of Stock Solution: a. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[4]
-
Prepare the Working Solution: a. Pre-warm your aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture). b. Place the desired volume of the pre-warmed aqueous buffer into a sterile tube. c. While vigorously vortexing the buffer, add the required volume of the thawed this compound stock solution dropwise. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of buffer. This results in a final DMSO concentration of 0.1%. d. Continue vortexing for at least 30 seconds after adding the stock solution to ensure it is fully dispersed. e. Visually inspect the working solution for any signs of precipitation before use.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
Materials:
-
This compound hydrochloride powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution: a. Dissolve HP-β-CD in deionized water or your buffer to create a stock solution (e.g., 40% w/v).
-
Form the this compound-Cyclodextrin Complex: a. Add an excess amount of this compound hydrochloride powder to the HP-β-CD solution. b. Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
Isolate the Soluble Fraction: a. After the incubation period, centrifuge the suspension to pellet the undissolved this compound. b. Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Determine the Concentration: a. The concentration of this compound in the final solution must be determined analytically using a method such as HPLC.
-
Usage: a. The resulting solution can be used directly in experiments or diluted further with the appropriate aqueous buffer.
Protocol 3: Enhancing this compound Solubility with Solid Dispersion
This method involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate and solubility.[7][8]
Materials:
-
This compound hydrochloride powder
-
Polyethylene glycol 1500 (PEG-1500)
-
Ethanol or another suitable volatile solvent
-
Rotary evaporator or water bath
-
Mortar and pestle
Procedure:
-
Dissolve Components: a. Dissolve a specific ratio of this compound hydrochloride and PEG-1500 in a minimal amount of a suitable solvent (e.g., ethanol) in a round-bottom flask. A 1:10 drug-to-polymer ratio can be a starting point.
-
Solvent Evaporation: a. Evaporate the solvent using a rotary evaporator or a water bath under reduced pressure until a solid mass is formed.
-
Drying and Pulverizing: a. Dry the solid mass in a desiccator under vacuum to remove any residual solvent. b. Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Dissolution for Experiments: a. The resulting powder can be dissolved in an aqueous buffer for your experiments. The dissolution rate and apparent solubility should be significantly enhanced compared to the pure drug.[7] b. Determine the actual concentration of the dissolved this compound using a suitable analytical method like HPLC.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Development of Novel this compound Pellet-Loaded Oral Disintegrating Tablet Bioequivalent to Commercial Capsule in Beagle Dogs Using Microcrystalline Cellulose and Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of solid dispersions on the solubility of this compound hydrochloride - Stantsov - Farmaciya (Pharmacy) [journals.eco-vector.com]
- 8. researchgate.net [researchgate.net]
Optimizing Tamsulosin concentration for in vitro cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Tamsulosin concentration in in vitro cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in in vitro cell studies?
A1: this compound is a selective antagonist of alpha-1A and alpha-1D adrenoceptors.[1] This action leads to relaxation of smooth muscle in the prostate and bladder neck.[1][2] However, in the context of cancer cell lines, some studies suggest that its effects on cell proliferation and apoptosis may be independent of its alpha-1-adrenoceptor antagonist activity.[3] Research on prostate cancer cell lines like PC-3 indicates that this compound can inhibit cell proliferation and induce apoptosis by blocking the Akt/mTOR signaling pathway.
Q2: What is a typical concentration range for this compound in cell viability assays?
A2: The effective concentration of this compound can vary depending on the cell line and the duration of exposure. Published studies have reported using concentrations ranging from 12.5 µM to 100 µM for prostate cancer cell lines. It is always recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound Hydrochloride?
A3: this compound Hydrochloride has limited solubility in water but is soluble in DMSO and methanol.[4] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To minimize the potential for precipitation and the toxic effects of DMSO on cells, the final DMSO concentration in the culture medium should be kept low, ideally below 0.5% (v/v) and consistent across all treatments, including vehicle controls.
Q4: Which cell viability assays are suitable for use with this compound?
A4: Several colorimetric and fluorometric assays are suitable for assessing cell viability after this compound treatment. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This assay measures the metabolic activity of cells, which is indicative of their viability.[5][6]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: Similar to the MTT assay, the MTS assay also measures metabolic activity but has the advantage of producing a water-soluble formazan product.[7]
-
Resazurin (AlamarBlue) assay: This is a fluorescent assay that measures the reducing power of viable cells.
The choice of assay may depend on the specific cell line, experimental goals, and available equipment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - this compound Hydrochloride has low aqueous solubility.[8] - The concentration of this compound exceeds its solubility limit in the medium. - Interaction with components in the serum or medium. - Improper dissolution of the stock solution. | - Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume to achieve the final concentration. - Perform a serial dilution of the this compound stock solution in serum-free medium before adding it to the complete medium.[9] - Ensure the final DMSO concentration is as low as possible (e.g., <0.1%). - Visually inspect the medium for any signs of precipitation before adding it to the cells.[9] - If precipitation persists, consider using a different salt form of this compound or consulting the supplier for solubility information in specific media. |
| High background in cell viability assay | - Contamination of cell cultures (bacterial, fungal, or mycoplasma).[10] - Components in the cell culture medium, such as phenol red, may interfere with the assay's absorbance or fluorescence readings.[5] - The intrinsic color or fluorescence of this compound at the tested concentrations. | - Regularly test cell cultures for contamination.[10] - Use phenol red-free medium for the assay. - Include a "no-cell" control with this compound at the highest concentration to determine its contribution to the background signal. Subtract this background from all readings. |
| Inconsistent or non-reproducible results | - Uneven cell seeding in the multi-well plate. - "Edge effect" in 96-well plates, where wells on the perimeter evaporate more quickly.[6] - Variation in incubation times. - Incomplete dissolution of the formazan product in MTT assays. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. - To minimize the "edge effect," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.[6] - Standardize all incubation times precisely. - Ensure complete solubilization of the formazan crystals in the MTT assay by gentle mixing and visual inspection.[5] |
| Unexpectedly high or low cell viability | - Incorrect calculation of this compound concentration. - The chosen concentration range is not optimal for the specific cell line. - The cell line may be resistant or particularly sensitive to this compound. - Issues with the cell viability assay reagents or protocol. | - Double-check all calculations for stock solution and working solution dilutions. - Perform a broad-range dose-response experiment (e.g., from 0.1 µM to 100 µM) to identify the effective concentration range. - Include positive and negative controls in your assay to ensure it is performing as expected. - Review the assay protocol and ensure all steps are followed correctly. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| PC-3 | MTT | 48h | Not explicitly stated, but significant viability decrease at 12.5, 25, and 50 µM | |
| LNCaP | Resazurin reduction | 72h | > 100 µM | |
| WPMY-1 | Resazurin reduction | 72h | Potency similar to prazosin, alfuzosin |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, serum concentration, and assay type. It is crucial to determine the IC50 value under your specific experimental conditions.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound Hydrochloride
-
Sterile DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 100 mM stock solution of this compound Hydrochloride in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to create 2X working concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway in prostate cancer cells.
Experimental Workflow
Caption: Workflow for determining this compound's IC50 in a cell viability assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results in this compound viability assays.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing Tamsulosin precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tamsulosin in cell culture experiments. Our aim is to help you prevent and resolve issues related to this compound precipitation in your cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
A1: this compound is a selective alpha-1 adrenergic receptor antagonist. It is commonly used in research to study its effects on various cell types. This compound hydrochloride, the form typically used in research, is a white crystalline powder that is only slightly soluble in water.[1] This limited aqueous solubility can lead to precipitation when it is added to cell culture media, which are aqueous-based systems. Precipitation can cause inaccurate dosing and adverse effects on the cells, compromising experimental results.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound for cell culture applications.[2] this compound hydrochloride is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be diluted to the final working concentration in the cell culture medium. This minimizes the final concentration of DMSO in the culture, which can be toxic to cells at higher levels.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being a widely recommended safe level for most cell lines. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: How does the pH of the cell culture medium affect this compound solubility?
A4: The pH of the solution significantly influences the solubility of this compound hydrochloride. This compound is a weak base with pKa values of 8.37 (secondary amine) and 10.23 (sulfonamide). In acidic conditions (low pH), it is more soluble. As the pH increases towards the physiological pH of cell culture media (typically 7.2-7.4), its solubility decreases. This is a key reason why this compound may precipitate when added to buffered cell culture media.
Troubleshooting Guide
Problem: I observed a precipitate in my cell culture medium after adding this compound.
This is a common issue that can arise from several factors related to the physicochemical properties of this compound and the experimental procedure. Follow this guide to troubleshoot and prevent precipitation.
Step 1: Identify the Nature of the Precipitate
-
Visual Inspection: Observe the culture vessel under a light microscope. This compound precipitate often appears as fine, crystalline structures. This is distinct from microbial contamination (e.g., bacteria or yeast) which would appear as motile organisms or budding yeast cells, respectively, and is often accompanied by a rapid change in the medium's color (typically yellow due to a drop in pH).
-
No pH Change: If the color of your phenol red-containing medium has not changed, the turbidity is more likely due to compound precipitation rather than contamination.
Step 2: Review Your Stock Solution Preparation and Handling
-
High Stock Concentration: Ensure your DMSO stock solution is not oversaturated. While this compound is highly soluble in DMSO, preparing a stock at the upper limits of its solubility can lead to precipitation upon even minor temperature changes or upon dilution.
-
Storage: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.
Step 3: Optimize the Dilution Procedure
The most common cause of precipitation is "solvent shock," where the rapid change in solvent polarity from DMSO to the aqueous medium causes the drug to fall out of solution.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution.
-
Gradual Dilution: Instead of adding the stock solution directly to the full volume of medium, perform an intermediate dilution step. Add the required volume of the DMSO stock to a small volume of pre-warmed serum-free medium, mix gently, and then add this intermediate dilution to the rest of your culture medium.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the medium while gently swirling or vortexing the medium. This facilitates rapid and uniform dispersion of the compound. Never add the medium to the DMSO stock.
Step 4: Re-evaluate the Final Concentration
-
Solubility Limit: It's possible that the intended final concentration of this compound in your experiment exceeds its solubility limit in the cell culture medium at physiological pH. Refer to the solubility data table below. If your target concentration is near the solubility limit, consider reducing it.
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents and pH Conditions
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Water | Not Specified | 25 | 7.8 |
| Water | Not Specified | 37 | 9.2 |
| 0.1M HCl | 1.2 | 25 | 1.7 |
| 0.1M HCl | 1.2 | 37 | 3.7 |
| 0.15 M Phosphate Buffer | 3.0 | 25 | 7.3 |
| 0.15 M Phosphate Buffer | 3.0 | 37 | 9.5 |
| 0.1 M Phosphate Buffer | 7.4 | Room Temp | 7.5[3] |
| DMSO | Not Applicable | Not Specified | ~89[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride (MW: 444.98 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 4.45 mg of this compound hydrochloride powder and transfer it to a sterile conical tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution at room temperature until the this compound hydrochloride is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Objective: To prepare a final concentration of 10 µM this compound in 10 mL of cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add 10 mL of pre-warmed (37°C) complete cell culture medium.
-
To achieve a final concentration of 10 µM, you will need to add 10 µL of the 10 mM stock solution to the 10 mL of medium. This will result in a final DMSO concentration of 0.1%.
-
Crucial Step to Prevent Precipitation: While gently swirling or vortexing the tube of medium, slowly add the 10 µL of the this compound stock solution drop by drop.
-
Continue to mix the solution gently for a few seconds to ensure it is homogenous.
-
Use the this compound-containing medium to treat your cells immediately.
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Improving the signal-to-noise ratio in Tamsulosin binding assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the signal-to-noise ratio in Tamsulosin binding assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure robust and reproducible results.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure meaningful data. The following table outlines common issues, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand Properties: Hydrophobic radioligands are prone to non-specific binding.[1][2] 2. Suboptimal Buffer Conditions: Incorrect pH or ionic strength can increase non-specific interactions.[3][4] 3. Inadequate Blocking: Insufficient blocking of non-receptor surfaces (e.g., filter plates, tubes).[5][6] 4. High Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase NSB.[7] 5. Poor Membrane Quality: Contaminating proteins in the membrane preparation can contribute to NSB.[5] | 1. Radioligand Selection & Purity: If possible, choose a less hydrophobic radioligand. Always ensure the radiochemical purity is high (>90%).[1][2] 2. Buffer Optimization: Experiment with a pH range around the physiological pH of 7.4. Increase the ionic strength with salts like NaCl to reduce electrostatic interactions.[3][4] 3. Blocking Agents: Add Bovine Serum Albumin (BSA) (0.1% - 1% w/v) to the assay buffer to block non-specific sites.[3] For filter assays, pre-soak filters in 0.5% polyethylenimine (PEI).[3] 4. Radioligand Concentration: Use a radioligand concentration at or below its Kd for competition assays.[7] 5. Membrane Preparation: Ensure high-quality membrane preparation with minimal contamination. |
| Low Specific Binding (Low Signal) | 1. Receptor Integrity: The alpha-1 adrenergic receptors may be degraded or inactive.[1] 2. Incorrect Assay Conditions: Suboptimal incubation time or temperature can prevent the binding reaction from reaching equilibrium.[1] 3. Low Receptor Density: Insufficient amount of receptor in the assay.[8] 4. Inaccurate Reagent Concentrations: Errors in radioligand or protein concentration determination.[1] | 1. Proper Handling: Store and handle receptor preparations correctly to maintain their integrity. Confirm receptor presence with methods like Western blotting.[1] 2. Time-Course and Temperature Optimization: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium.[1] Test a range of temperatures to find the optimal condition. 3. Optimize Protein Concentration: Increase the amount of membrane protein per well. Perform a protein concentration titration to find the optimal level that maximizes specific binding while keeping total ligand binding below 10%.[7] 4. Accurate Quantification: Use reliable methods like Bradford or BCA assays to determine protein concentration.[9][10] Verify radioligand concentration.[1] |
| High Signal Variability | 1. Inconsistent Pipetting: Inaccurate or inconsistent dispensing of reagents. 2. Inadequate Mixing: Poor mixing of assay components. 3. Temperature Gradients: Uneven temperature across the assay plate. 4. Issues with Scintillation Counting: Problems with the scintillation cocktail or counter. | 1. Calibrated Pipettes: Use calibrated pipettes and ensure proper technique. 2. Thorough Mixing: Gently mix the assay plate after adding all components. 3. Consistent Temperature: Ensure the entire plate is at a uniform temperature during incubation. 4. Scintillation Counter Maintenance: Use fresh scintillation cocktail and ensure the counter is properly calibrated and maintained. |
Frequently Asked Questions (FAQs)
Q1: What are the expected binding affinities for this compound with the different alpha-1 adrenergic receptor subtypes?
A1: this compound exhibits a higher affinity for the α1a and α1d subtypes compared to the α1b subtype. The pKi values, which are the negative logarithm of the inhibition constant (Ki), are a measure of binding affinity. Higher pKi values indicate higher affinity.
| Receptor Subtype | pKi | Ki (nM) | Relative Affinity vs. α1A |
| α1A | 10.38[11] | ~0.042 | 1x |
| α1B | 9.33[11] | ~0.47 | ~11x lower |
| α1D | 9.85[11] | ~0.14 | ~3.4x lower |
Q2: What is the signaling pathway for the alpha-1 adrenergic receptors that this compound binds to?
A2: this compound is an antagonist for the α1a and α1d adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[12] Activation of these receptors typically initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium from intracellular stores.[12]
Q3: What is the difference between a filter binding assay and a scintillation proximity assay (SPA)?
A3: Both are radioligand binding assays, but they differ in how they separate bound from free radioligand.
-
Filter Binding Assay: This is a heterogeneous assay where the reaction mixture is passed through a filter.[1] The receptor and any bound radioligand are trapped on the filter, while the unbound radioligand passes through. The radioactivity on the filter is then counted.[14]
-
Scintillation Proximity Assay (SPA): This is a homogeneous assay, meaning no separation step is required.[15][16] The receptor is attached to a microbead containing a scintillant. Only radioligand that binds to the receptor is close enough to the scintillant to generate a light signal that can be detected.[17][18]
Q4: How do I determine non-specific binding (NSB)?
A4: Non-specific binding is measured by including a control group in your experiment where you add a high concentration of an unlabeled competitor ligand along with the radioligand.[19] This unlabeled ligand will occupy all the specific receptor binding sites, so any remaining radioactivity detected is due to non-specific binding.[19] Specific binding is then calculated by subtracting the non-specific binding from the total binding.[19]
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes expressing alpha-1 adrenergic receptors for use in binding assays.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added just before use.
-
Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA.
-
Cultured cells expressing the target receptor.
-
Dounce homogenizer.
-
Refrigerated centrifuge.
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension with a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[20]
-
Discard the supernatant and resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration using a Bradford or BCA assay.[9][10]
-
Store the membrane aliquots at -80°C.
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peakproteins.com [peakproteins.com]
- 10. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 16. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. graphpad.com [graphpad.com]
- 20. giffordbioscience.com [giffordbioscience.com]
Tamsulosin Animal Studies: A Technical Support Guide to Minimizing Variability
Welcome to the technical support center for researchers utilizing tamsulosin in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in plasma concentrations of this compound between animals in the same dosing group. What are the potential causes and solutions?
High variability in plasma concentrations can stem from several factors. Key areas to investigate include:
-
Food Effects: The absorption of this compound can be significantly influenced by the presence of food.[1][2][3][4] Administering this compound to animals in a fasted versus fed state can lead to different absorption rates and peak plasma concentrations (Cmax).[1][3]
-
Troubleshooting:
-
Standardize feeding schedules across all experimental groups.
-
Administer this compound at the same time relative to feeding for all animals.
-
For oral formulations, be aware that administration on an empty stomach can increase Cmax and the area under the curve (AUC).[2] Consider if this is desirable for your study's objectives.
-
-
-
Formulation: The type of this compound formulation used is critical. Modified-release (MR) and oral controlled absorption system (OCAS) formulations will have different pharmacokinetic profiles.[4][5]
-
Troubleshooting:
-
Ensure you are using the same formulation for all animals and across all study arms.
-
If preparing your own formulation, ensure homogeneity and stability. This compound hydrochloride is soluble in ethanol and methanol but insoluble in water.[6] Stability studies of your formulation are recommended.[6][7][8][9]
-
-
-
Animal Strain and Species: Different species and even strains of animals can metabolize and eliminate this compound at different rates.[10][11] For instance, the plasma protein binding of this compound is significantly different between rats, dogs, and humans.[10]
-
Troubleshooting:
-
Use a consistent species and strain of animal throughout your study.
-
Be aware of the known pharmacokinetic differences for your chosen model (see Table 1).
-
-
Q2: How do I choose the appropriate animal model for benign prostatic hyperplasia (BPH) studies with this compound?
The most common method for inducing BPH in animal models is through the administration of testosterone.
-
Testosterone-Induced BPH: Subcutaneous injection of testosterone propionate is a well-established method to induce prostate hyperplasia in rodents.[12][13]
Q3: What are the recommended doses of this compound for different animal species?
Dosing will depend on the species and the specific research question. However, based on published studies, the following ranges can be considered as a starting point:
-
Mice: For BPH studies, oral doses around 0.156 mg/kg have been used.[12][13] Other studies have explored a range of oral doses from 0.017 to 0.158 mg/kg.[14]
-
Rats: Oral gavage doses of 0.2 mg/kg/day and 0.4 mg/kg/day have been used in studies evaluating effects on testicular tissue.[15]
-
Dogs: Doses of approximately 0.1 mg/10 kg (10 µg/kg) once daily have been suggested for managing BPH.[16] Intraduodenal administration of 3-30 µg/kg has been used to study effects on intraurethral pressure.[17]
-
Cats: Doses of 0.004–0.006 mg/kg once or twice daily have been used for ureteral stones.[16][18]
Q4: We are not observing the expected pharmacological effect of this compound. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Inadequate Dosing: The dose may be too low for the chosen animal model and indication. Review relevant literature for appropriate dose ranges.
-
Timing of Measurement: The peak effect of this compound may not align with your measurement time point. In dogs, the peak inhibition of intraurethral pressure was observed around 90 minutes after intraduodenal administration.[17]
-
Tissue Retention: this compound is retained in prostatic and urethral tissues, with concentrations remaining high even after plasma levels have declined.[17][19] This sustained tissue concentration may be responsible for its prolonged effect.[17] Consider this when designing your pharmacodynamic assessments.
-
Route of Administration: The route of administration will impact bioavailability. Oral bioavailability can vary significantly between species.[10]
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Rat | Dog | Human |
| Terminal Half-Life (IV) | 0.32 hr | 1.13 hr | - |
| Time to Max Concentration (Oral) | < 1 hr | < 1 hr | 1.0 - 1.8 hr |
| Absolute Bioavailability (Oral) | 6.9% (at 1 mg/kg) to 22.8% (at 10 mg/kg) | 29.7% - 42.0% (over 0.3-3 mg/kg) | - |
| Plasma Protein Binding | 79.0% - 80.6% | 90.2% - 90.3% | 98.9% - 99.1% |
| Data sourced from[10] |
Experimental Protocols
Protocol 1: Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Mice
This protocol is based on methodologies described in published studies.[12][13][14]
-
Animal Model: Adult male mice.
-
Induction of BPH: Administer testosterone propionate at a dose of 20 mg/kg via subcutaneous injection daily for 30 days.[12][13]
-
This compound Administration: Following the BPH induction period, administer this compound orally at the desired dose (e.g., 0.156 mg/kg) daily for the duration of the treatment period.[12][13]
-
Control Groups: Include a negative control group (no BPH induction, vehicle treatment) and a positive control group (BPH induction, vehicle treatment).[12][13]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect prostate tissue for histopathological analysis to assess the degree of hyperplasia.[12] Prostatic index (prostate weight / body weight x 100) can also be calculated.[14]
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This is a generalized protocol based on common methodologies.[20][21][22][23]
-
Sample Preparation:
-
To 500 µL of plasma, add an internal standard (e.g., diphenhydramine or propranolol).[20][21][22]
-
Perform liquid-liquid extraction with a suitable organic solvent like methyl t-butyl ether or a mixture of hexane and ethyl acetate.[20][21] Alternatively, protein precipitation with acetonitrile can be used.[22]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. bddpharma.com [bddpharma.com]
- 3. Evaluation of the pharmacokinetics and food effects of a novel formulation this compound 0.4 mg capsule compared with a 0.2 mg capsule in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound oral controlled absorption system (OCAS) in the treatment of benign prostatic hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of this compound in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Preparation and stability investigation of this compound hydrochloride sustained release pellets containing acrylic resin polymers with two different techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and plasma protein binding of this compound hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
- 14. wjbphs.com [wjbphs.com]
- 15. Effect of this compound on testis histopathology and serum hormones in adult rats: Experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. askavet.com [askavet.com]
- 17. Pharmacological effect of this compound in relation to dog plasma and tissue concentrations: prostatic and urethral retention possibly contributes to uroselectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Relationship between the functional effect of this compound and its concentration in lower urinary tract tissues in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. akjournals.com [akjournals.com]
- 22. payeshdarou.ir [payeshdarou.ir]
- 23. researchgate.net [researchgate.net]
Method refinement for Tamsulosin quantification in plasma samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the quantification of tamsulosin in plasma samples, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Analyte-Column Interaction: this compound is a basic compound and can interact with residual silanols on the column, causing peak tailing.[1] | - Use a mobile phase with an acidic modifier (e.g., 0.1-0.3% formic acid) to protonate this compound and reduce silanol interactions.[2]- Employ an end-capped column or a column specifically designed for basic compounds.- Optimize the organic content of the mobile phase; methanol has been shown to yield better peak shapes than acetonitrile for this compound.[1] |
| Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample to fall within the linear range of the method.- Reduce the injection volume. | |
| Low or No Analyte/Internal Standard (IS) Signal | Sample Preparation Issue: Inefficient extraction or loss of analyte during evaporation/reconstitution. | - Verify the pH of the plasma sample before extraction; proper pH is crucial for efficient liquid-liquid extraction (LLE) or solid-phase extraction (SPE).- Ensure the evaporation step (if used) is not too harsh (e.g., excessive temperature or time).- Check the solubility of the analyte and IS in the reconstitution solvent. |
| Mass Spectrometer Issue: Incorrect MRM transitions, source parameters, or instrument malfunction. | - Confirm the precursor and product ion m/z values for both this compound and the IS.[1][3][4][5] - Infuse a standard solution directly into the mass spectrometer to check for a stable signal.- Optimize source parameters (e.g., capillary voltage, gas flow, temperature). | |
| High Signal Variability / Poor Reproducibility | Inconsistent Sample Preparation: Manual extraction steps can introduce variability. | - Use an automated liquid handler for extractions if available.- Ensure precise and consistent pipetting, especially for the IS.- Vortex or mix all samples for the same duration and at the same speed. |
| Matrix Effects: Co-eluting endogenous components from plasma suppressing or enhancing the analyte signal.[6] | - Improve sample cleanup. If using protein precipitation, consider switching to LLE or SPE.[7]- Adjust chromatographic conditions to separate the analyte from the interfering matrix components.- Use a stable isotope-labeled internal standard (SIL-IS) if available, as it co-elutes and experiences similar matrix effects. | |
| High Background / Interference Peaks | Contaminated Solvents/Reagents: Impurities in solvents, buffers, or reagents. | - Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases and extraction solutions daily. |
| Carryover: Analyte from a high-concentration sample adsorbing to parts of the LC-MS system and eluting in subsequent runs. | - Implement a robust needle and injector wash protocol using a strong organic solvent.- Inject blank samples after high-concentration standards or samples to check for carryover. | |
| LLOQ Not Met / Insufficient Sensitivity | Suboptimal Extraction Recovery: The chosen extraction method may not be efficient enough for low concentrations. | - Optimize the extraction solvent and pH for LLE. For example, using methyl tert-butyl ether (MTBE) or a hexane-ethyl acetate mixture is common.[1][3][8]- Select an appropriate SPE sorbent and optimize the wash and elution steps. |
| Ion Suppression: Significant matrix effects are reducing the signal at low concentrations.[6][7] | - See "Matrix Effects" under "High Signal Variability".- Dilute the sample with a clean matrix or mobile phase to reduce the concentration of interfering components. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in plasma? A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this compound quantification in biological matrices.[1] It offers high sensitivity and specificity, allowing for the detection of low concentrations typical in pharmacokinetic studies.[3][8]
Q2: What are the key steps in preparing a plasma sample for this compound analysis? A2: The main goal of sample preparation is to remove proteins and other interfering components from the plasma. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate proteins.[2]
-
Liquid-Liquid Extraction (LLE): A more selective method where the pH of the plasma is adjusted, and this compound is extracted into an immiscible organic solvent like methyl tert-butyl ether (MTBE) or a hexane-ethyl acetate mixture.[3][5][8][9]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind and elute this compound, providing a very clean extract.[7]
Q3: Which internal standard (IS) should I use for my this compound assay? A3: The choice of IS is critical for accurate quantification. While a stable isotope-labeled (deuterated) this compound is ideal, several other compounds have been successfully used and are more commercially available. These include:
-
Diphenhydramine[8]
-
d9-Finasteride[1] The chosen IS should have similar chemical properties and extraction recovery to this compound but be chromatographically separable or have a different mass-to-charge ratio.
Q4: What are typical validation parameters for a this compound bioanalytical method? A4: A robust method should be validated according to regulatory guidelines (e.g., FDA, EMEA). Key parameters include:
-
Linearity: The concentration range over which the method is accurate and precise. Typical ranges are from ~0.1 ng/mL to 50 or 100 ng/mL.[1][2][4][8]
-
Accuracy & Precision: Intra- and inter-day precision (%RSD) and accuracy (% deviation) should generally be within ±15% (±20% at the LLOQ).[2][8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision, often between 0.01 and 0.25 ng/mL.[1][3][8]
-
Selectivity & Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.[2][6]
-
Recovery: The efficiency of the extraction process, typically aimed to be high and consistent.[1][3]
-
Stability: Analyte stability in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).[9]
Q5: How can I minimize matrix effects in my assay? A5: Matrix effects can significantly impact accuracy and precision.[6] To minimize them:
-
Improve Sample Cleanup: Move from protein precipitation to a more rigorous technique like LLE or SPE to get a cleaner sample.[7]
-
Optimize Chromatography: Modify the mobile phase or gradient to separate this compound from co-eluting matrix components.
-
Use a Better Internal Standard: A stable isotope-labeled IS is the best choice as it behaves almost identically to the analyte during ionization.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances, though this may compromise sensitivity.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for this compound quantification.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Prep | Protein Precipitation (Acetonitrile)[2] | Liquid-Liquid Extraction (MTBE)[8] | Liquid-Liquid Extraction (MTBE)[1] | Liquid-Liquid Extraction (Hexane-Ethyl Acetate)[3] |
| Plasma Vol. | Not Specified | 500 µL[8] | 100 µL[1] | 0.5 mL[3] |
| Internal Std. | Propranolol[2] | Diphenhydramine[8] | d9-Finasteride[1] | Propranolol[3] |
| Column | Agilent Zorbax SB-C18[2] | Luna C18 (50x2.0 mm, 5µm)[8] | Ascentis® Express C18 (100x3 mm, 2.7µm)[1] | C8 Column[3] |
| Mobile Phase | 0.3% Formic Acid in Water / Methanol[2] | 10mM Ammonium Formate (pH 3.5) / Methanol[8] | 2mM Ammonium Acetate / Methanol[1] | Water-Methanol-Formic Acid[3] |
| Run Time | < 4 minutes[2] | < 1 minute[8] | 6 minutes[1] | 4 minutes[3] |
Table 2: Method Validation and Performance Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.125–32 ng/mL (ppb)[2] | 0.01–20 ng/mL[8] | 0.2–50 ng/mL[1] | 0.25–50 ng/mL[3] |
| LLOQ | Not Specified (Lowest standard is 0.125 ng/mL) | 0.01 ng/mL[8] | 0.2 ng/mL[1] | 0.25 ng/mL[3] |
| Recovery | Excellent[2] | Not Specified | 99.9%[1] | >83.0%[3] |
| Precision (%RSD) | Within ±15%[2] | Within acceptable limits[8] | <15% (<20% at LLOQ)[1] | <10.8%[3] |
| Accuracy (%Dev) | Within ±15%[2] | Within acceptable limits[8] | 80-120% (at LLOQ)[1] | Within 5.0%[3] |
| Ionization Mode | ESI Positive[2] | ESI Positive[8] | ESI Positive[1] | ESI Positive[3] |
| MRM (this compound) | Not Specified | Not Specified | 409 → 228[1] | 409.1 → 270.9, 228.0[3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) Method
This protocol is a representative example based on common procedures for this compound quantification.[1][3][8]
-
Sample Thawing: Thaw plasma samples from -80°C storage at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Propranolol in methanol) to all samples except for the double blanks.
-
Alkalinization: Add 50 µL of a basifying agent (e.g., 0.1 M Sodium Carbonate or Ammonium Hydroxide) to each tube to deprotonate this compound. Vortex for 30 seconds.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., Methyl Tert-Butyl Ether).
-
Mixing: Cap the tubes and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein disk at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Visualizations
Experimental and Analytical Workflow
Troubleshooting Logic Diagram
References
- 1. Measurement of this compound in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. eijppr.com [eijppr.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tamsulosin Research Technical Support Center: Troubleshooting Unexpected Off-Target Effects
Welcome to the technical support center for researchers utilizing Tamsulosin in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected off-target effects of this compound that may be observed in your experiments.
Frequently Asked Questions (FAQs)
A1: While this compound is a selective alpha-1A and alpha-1D adrenoceptor antagonist, it does not typically induce apoptosis in prostate cancer cells, unlike other alpha-blockers such as doxazosin and terazosin.[1] If you observe changes in cell viability, it may be due to other off-target effects. For instance, this compound can interfere with mitochondrial function by reducing the production of mitochondrial reactive oxygen species (ROS).[2][3] It has also been shown to inhibit the expression of drug transporters like MATE1 and OCT2, which could affect cellular health and response to other compounds in your media.[4][5] Furthermore, some studies have noted that this compound does not sensitize prostate cancer cells to docetaxel-induced toxicity, suggesting its limited role in apoptosis induction in these cells.[6]
It is also important to consider potential artifacts in your viability assay. For example, inhibitors of efflux pumps, a category that could include this compound due to its interaction with MATE1 and OCT2, can interfere with the MTT assay, potentially leading to an over- or underestimation of cell viability.[7][8]
Q2: I am studying ion channel function and have noticed anomalous results after applying this compound. Is it known to affect channels other than adrenoceptors?
A2: Yes, this compound has been shown to have significant off-target effects on ion channels. A notable example is its inhibitory effect on the calcium-activated chloride channel TMEM16A, with a reported half-maximal inhibitory concentration (IC50) of 7.22 μM.[9][10] This interaction has been shown to suppress RANKL-induced osteoclast differentiation.[9] Therefore, if your experimental system expresses TMEM16A, you may observe effects on chloride transport and related downstream signaling. While its primary action is not on L-type calcium channels, the signaling downstream of alpha-1 adrenoceptors is linked to calcium mobilization, so indirect effects on calcium signaling are possible.
Q3: My experiments involve neuronal or bladder tissue, and I'm seeing effects that don't seem to be mediated by alpha-1 adrenoceptors. Are there other receptors this compound interacts with?
A3: this compound has been reported to have a high affinity for 5-HT1A serotonin receptors, with a Ki value in the range of 5-10 nM.[11][12] This interaction is particularly relevant in tissues where these receptors are expressed, such as the brain and the bladder. At higher concentrations, this compound can act as an antagonist at these receptors, which could explain unexpected physiological responses in your experiments.[4]
Q4: I am working on a project related to metabolic disorders and have observed changes in cellular metabolism with this compound treatment. Is this a known effect?
A4: While some alpha-blockers like doxazosin have been shown to have positive effects on metabolic parameters, this compound's effects are less clear and may differ. Some clinical studies suggest that this compound does not adversely affect metabolic parameters, while others indicate it may not have the same glycolysis-enhancing effects as other drugs in its class.[13] At a cellular level, this compound has been shown to reduce mitochondrial ROS production in glomerular endothelial cells under high glucose conditions, suggesting an impact on mitochondrial metabolism.[2][3] Additionally, its inhibition of the organic cation transporter 2 (OCT2) can alter the pharmacokinetics of other drugs, such as metformin, which is crucial in metabolic studies.[4][5]
Q5: I've observed an anti-inflammatory response in my cell culture or animal model after administering this compound. What is the mechanism behind this?
A5: this compound has demonstrated anti-inflammatory properties in various experimental models. It can reduce the activation of NF-κB, a key regulator of inflammation, leading to a decrease in the production of pro-inflammatory cytokines and adhesion molecules like TNF-α, IL-6, VCAM-1, and ICAM-1.[2] Studies in rat models of airway inflammation have also shown that this compound can reduce the levels of inflammatory cells and cytokines such as IL-4, IL-6, and TNF-α.[14][15]
Quantitative Data Summary
The following tables summarize the known binding affinities and inhibitory concentrations of this compound for its primary targets and notable off-target interactions.
Table 1: this compound Binding Affinity for Adrenergic Receptor Subtypes
| Receptor Subtype | pKi | Selectivity vs. α1B | Selectivity vs. α1D |
| α1A | 10.38 | 11-fold higher affinity | 3.4-fold higher affinity |
| α1B | 9.33 | - | - |
| α1D | 9.85 | - | - |
Data sourced from competitive binding assays using human recombinant α1-adrenoceptors.[11]
Table 2: this compound Off-Target Inhibitory Concentrations and Affinities
| Off-Target | Effect | Reported Value (IC50/Ki) | Experimental System |
| TMEM16A | Inhibition | IC50: 7.22 μM | Whole-cell patch clamp on HEK293T cells |
| 5-HT1A Receptor | Antagonism | Ki: ~5-10 nM | Competition binding assays |
| MATE1 | Inhibition | Not specified | Metformin uptake in HEK293 cells |
| OCT2 | Inhibition | Not specified | Metformin uptake in HEK293 cells |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial ROS Production
This protocol is adapted from established methods for measuring H2O2 emission from isolated mitochondria using the Amplex™ Red fluorescent probe.[2][16][17][18]
Materials:
-
Isolated mitochondria from your cell or tissue model
-
Incubation buffer (e.g., 125 mM KCl, 4 mM KH2PO4, 14 mM NaCl, 20 mM HEPES-NaOH, pH 7.2, 1 mM MgCl2, 0.020 mM EGTA)
-
Amplex™ Red reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL stock in deionized water)
-
Superoxide dismutase (SOD) (optional, to ensure all superoxide is converted to H2O2)
-
This compound stock solution (in appropriate vehicle, e.g., DMSO)
-
Respiratory substrates (e.g., succinate, or pyruvate and malate)
-
Fluorometer with temperature control
Procedure:
-
Set the fluorometer to an excitation wavelength of 555-560 nm and an emission wavelength of 581-590 nm.[2][16]
-
In a temperature-controlled cuvette (37°C), add the incubation buffer.
-
Add HRP to a final concentration of 4 U/mL and Amplex™ Red to a final concentration of 10 μM.[2] If using, add SOD to a final concentration of 40 U/mL.
-
Add the desired concentration of this compound or vehicle control and incubate for a short period.
-
Initiate the reaction by adding isolated mitochondria (e.g., 0.03–0.1 mg/mL).
-
Add the appropriate respiratory substrate to energize the mitochondria and induce ROS production.
-
Record the fluorescence over time. The rate of increase in fluorescence is proportional to the rate of H2O2 production.
-
Calibrate the fluorescence signal to H2O2 concentration using a standard curve generated with known concentrations of H2O2.
Protocol 2: In Vitro Osteoclast Differentiation Assay
This protocol provides a general framework for assessing the effect of this compound on osteoclastogenesis from primary murine bone marrow cells.[1][3][19][20]
Materials:
-
Primary bone marrow cells isolated from mice
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS and antibiotics
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
This compound stock solution
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
Multi-well culture plates
Procedure:
-
Isolate bone marrow cells from the tibiae and femora of mice and culture them in α-MEM with M-CSF (e.g., 25 ng/mL) for 24 hours to generate bone marrow-derived macrophages (BMMs).
-
Plate the BMMs at an appropriate density in multi-well plates.
-
Induce osteoclast differentiation by adding M-CSF (25 ng/mL) and RANKL (e.g., 50 ng/mL) to the culture medium.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Culture the cells for 4-6 days, replacing the medium with fresh cytokines and this compound every 2-3 days.
-
After the incubation period, fix the cells with a fixative solution (e.g., citrate solution, acetone, and formaldehyde).[3]
-
Stain for TRAP, a marker for osteoclasts, following the manufacturer's protocol.
-
Identify osteoclasts as TRAP-positive, multinucleated (≥3 nuclei) cells under a microscope.
-
Quantify the number of osteoclasts per well to determine the effect of this compound on differentiation.
Mandatory Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alters the pharmacokinetics of metformin via inhibition of renal multidrug and toxin extrusion protein 1 and organic cation transporter 2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound ameliorates bone loss by inhibiting the release of Cl− through wedging into an allosteric site of TMEM16A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of this compound, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. STUDY THE ANTI-INFLAMMATORY EFFECTS OF this compound BY THE EVALUATION OF INFLAMMATORY CELLS AND LUNG HISTOPATHOLOGY IN AN AIRWAY INFLAMMATION MODEL IN RATS [bpsa.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. sm.unife.it [sm.unife.it]
- 17. Mitochondrial ROS Analysis [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Osteoclast Differentiation Assay. | Semantic Scholar [semanticscholar.org]
- 20. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]
Technical Support Center: Troubleshooting Inconsistent Results in Tamsulosin Replication Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during replication studies of Tamsulosin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be replicating?
A1: this compound is a selective antagonist of alpha-1 adrenergic receptors, with a higher affinity for the α1A and α1D subtypes compared to the α1B subtype.[1][2] This selectivity is key to its clinical efficacy in treating benign prostatic hyperplasia (BPH) by relaxing the smooth muscle of the prostate and bladder neck with less impact on blood pressure, which is primarily regulated by α1B receptors in blood vessels.[1] Your replication studies should aim to confirm this subtype selectivity and its functional consequence, which is the relaxation of prostate smooth muscle.
Q2: Are there any known issues with this compound's stability that could affect my experimental results?
A2: Yes, this compound's stability is pH-dependent. It is susceptible to degradation under acidic and basic conditions.[3][4] It is also prone to oxidative degradation.[5] Therefore, it is crucial to use freshly prepared solutions and to ensure the pH of your buffers is appropriate and stable throughout the experiment. For storage, this compound solutions should be protected from light and stored at controlled room temperature or refrigerated, depending on the solvent and duration.
Q3: What are the key metabolites of this compound, and could they be interfering with my results?
A3: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2D6.[6] While some metabolites have been shown to retain some activity at alpha-1 adrenoceptors, their overall contribution to the pharmacological effect in in vitro studies is generally considered to be low, especially in systems without metabolic activation.[1][7] However, in in vivo studies or experiments using liver microsomes, the generation of metabolites could contribute to the observed effects.
Q4: How does plasma protein binding of this compound affect experimental outcomes?
A4: this compound is highly bound to plasma proteins, particularly alpha-1-acid glycoprotein (AAG).[8][9] This is a critical factor to consider, especially when translating in vitro findings to in vivo models. The degree of protein binding can vary significantly between species (e.g., higher in humans than in rats and dogs), which can lead to discrepancies in free drug concentration and, consequently, pharmacological effect.[10] In in vitro assays containing serum or albumin, the high protein binding will reduce the free concentration of this compound available to interact with the receptors, potentially leading to an underestimation of its potency.
Troubleshooting Guides
In Vitro Receptor Binding Assays
Q: Why am I observing a lower binding affinity (higher Kd) for this compound than reported in the literature?
-
Possible Cause 1: Incorrect Buffer Conditions. The pH and ionic strength of the assay buffer can significantly influence ligand binding.
-
Solution: Verify the pH of your binding buffer and ensure it is within the optimal range for α1-adrenergic receptors (typically pH 7.4). Use a buffer system with adequate buffering capacity to maintain a stable pH throughout the incubation period.
-
-
Possible Cause 2: Presence of Serum Proteins. If your cell culture medium or buffer contains serum, the high plasma protein binding of this compound to AAG will reduce the free concentration of the drug available for binding to the receptor.[8][9]
-
Solution: Whenever possible, conduct binding assays in a serum-free buffer. If serum is required for cell viability, the free concentration of this compound should be calculated or measured, or alternatively, the effect of protein binding should be quantified and corrected for.
-
-
Possible Cause 3: this compound Degradation. As mentioned in the FAQs, this compound can degrade under certain conditions.
-
Solution: Prepare fresh this compound solutions for each experiment. Protect the stock solution from light and store it appropriately. Consider performing a stability test of this compound in your assay buffer under the experimental conditions.
-
-
Possible Cause 4: Low Receptor Expression. Insufficient receptor density in your membrane preparation will lead to a low specific binding signal, making it difficult to accurately determine the Kd.
-
Solution: Optimize your cell culture and membrane preparation protocol to maximize receptor expression. You can quantify receptor expression using a saturating concentration of a well-characterized radioligand.
-
Q: My non-specific binding is too high. How can I reduce it?
-
Possible Cause 1: Inadequate Blocking of Non-Specific Sites.
-
Solution: Increase the concentration of the competing non-labeled ligand used to define non-specific binding. Ensure that the concentration is high enough to displace all specific binding of the radioligand.
-
-
Possible Cause 2: Radioligand Sticking to Filters or Vials.
-
Solution: Pre-soak your filters in a solution of polyethyleneimine (PEI) to reduce non-specific binding of the radioligand. Consider using filter plates made of a material known to have low non-specific binding.
-
-
Possible Cause 3: Insufficient Washing.
-
Solution: Increase the volume and/or the number of washes to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound radioligand during the washing steps.
-
Isolated Tissue/Organ Bath Experiments
Q: I am not observing the expected relaxation of prostate smooth muscle with this compound.
-
Possible Cause 1: Tissue Viability Issues. The tissue may have been damaged during dissection or may not be viable in the organ bath.
-
Solution: Ensure careful dissection to avoid damaging the tissue. After mounting the tissue in the organ bath, allow for an adequate equilibration period (e.g., 60-90 minutes) under physiological conditions (37°C, gassed with 95% O2/5% CO2). Before adding this compound, test the tissue's viability by inducing a contraction with a known agonist like phenylephrine or potassium chloride (KCl).
-
-
Possible Cause 2: Incorrect Buffer Composition. The composition of the physiological salt solution (e.g., Krebs-Henseleit solution) is critical for maintaining tissue function.
-
Solution: Double-check the concentrations of all components in your physiological salt solution. Ensure the solution is freshly prepared and continuously gassed with 95% O2/5% CO2 to maintain pH and oxygenation. Some artificial buffers have been shown to have adverse effects on smooth muscle contractility.[11]
-
-
Possible Cause 3: Insufficient Pre-contraction. this compound is an antagonist, so its relaxant effect can only be observed on a pre-contracted tissue.
-
Solution: Ensure you are inducing a stable and submaximal contraction with an appropriate agonist (e.g., phenylephrine) before adding this compound. The level of pre-contraction can influence the apparent potency of the antagonist.
-
Q: The dose-response curve for this compound is shifted to the right compared to published data.
-
Possible Cause 1: Presence of Endogenous Agonists. Residual neurotransmitters in the tissue preparation can compete with this compound.
-
Solution: Ensure thorough washing of the tissue after dissection and during the equilibration period to remove any endogenous substances.
-
-
Possible Cause 2: Differences in Experimental Conditions. Factors such as temperature, pH, and the specific agonist used for pre-contraction can all influence the potency of this compound.
-
Solution: Carefully replicate the experimental conditions reported in the literature you are trying to reproduce. Pay close attention to details such as incubation times and the concentration of the pre-contracting agent.
-
-
Possible Cause 3: Species or Tissue Differences. The expression and subtype of alpha-1 adrenoceptors can vary between different species and even between different tissues within the same animal.
-
Solution: Be aware of the species and tissue used in the reference study and ensure you are using a comparable model.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies. These values can serve as a reference point for your own experimental results.
Table 1: this compound Binding Affinities (Kd) for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Kd (nM) | Reference |
| α1a | Human | Prostate | [3H]this compound | 0.04 ± 0.01 | [12] |
| α1a | Rat | Cloned (Fibroblasts) | [3H]this compound | ~0.2 | [13][14] |
| α1b | Rat | Cloned (Fibroblasts) | [3H]this compound | ~2.0 | [13][14] |
| α1d | Rat | Cloned (Fibroblasts) | [3H]this compound | ~0.2 | [13][14] |
Table 2: this compound Antagonist Potencies (pKB) in Functional Assays
| Receptor Subtype | Species | Tissue | Agonist | pKB | Reference |
| α1A | Human | Vas Deferens | Phenylephrine | ~10.0 (competitive) | [15] |
| α1B | Rat | Spleen | Phenylephrine | 8.9 - 9.2 | [15] |
| α1D | Rat | Aorta | Phenylephrine | 10.1 | [15] |
Table 3: this compound Pharmacokinetic Parameters in Different Species
| Parameter | Human | Dog | Rat | Reference |
| Plasma Protein Binding | 98.9 - 99.1% | 90.2 - 90.3% | 79.0 - 80.6% | [10][16] |
| Oral Bioavailability | >90% | 29.7 - 42.0% | 6.9 - 22.8% | [10][16] |
| Elimination Half-life (oral) | 9 - 13 hours | ~1.13 hours (IV) | ~0.32 hours (IV) | [10][16] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol provides a general framework for a radioligand binding assay to determine the affinity of this compound for α1-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (e.g., 20-50 µg of protein).
-
Radioligand (e.g., [3H]-Prazosin) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound (for competition assay) or increasing concentrations of radiolabeled this compound (for saturation assay).
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
For saturation binding, plot specific binding versus the concentration of radioligand and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Isolated Organ Bath for Smooth Muscle Relaxation
This protocol describes a method for assessing the relaxant effect of this compound on pre-contracted prostate smooth muscle strips.
-
Tissue Preparation:
-
Dissect the prostate gland from the animal model (e.g., rat, rabbit) and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully cut smooth muscle strips of appropriate dimensions from the prostate.
-
Mount the tissue strips in an isolated organ bath chamber containing physiological salt solution maintained at 37°C and continuously gassed with 95% O2/5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g).
-
Wash the tissue periodically with fresh physiological salt solution.
-
Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or an α1-adrenergic agonist like phenylephrine.
-
-
Experimental Procedure:
-
Wash the tissue to remove the contracting agent and allow it to return to the baseline resting tension.
-
Induce a stable, submaximal contraction with an α1-adrenergic agonist (e.g., phenylephrine at its EC50-EC70 concentration).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath, allowing the tissue to reach a steady-state response at each concentration.
-
Record the changes in muscle tension using an isometric force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the initial pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) from the dose-response curve.
-
Visualizations
Caption: this compound's mechanism of action on the α1-adrenergic signaling pathway.
Caption: A typical experimental workflow for preclinical this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Galphaq in smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 9. Plasma protein binding of this compound hydrochloride in renal disease: role of alpha1-acid glycoprotein and possibility of binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and plasma protein binding of this compound hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse effects of artificial buffers on contractile responses of arterial and venous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha1-adrenergic signaling mechanisms in contraction of resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
Tamsulosin's In Vitro Profile: A Comparative Analysis with Other Alpha-Blockers
A detailed in vitro comparison reveals tamsulosin's distinct selectivity for α1A- and α1D-adrenoceptor subtypes over the α1B subtype, a characteristic that differentiates it from other alpha-blockers like alfuzosin, doxazosin, and terazosin. This selectivity is evident in receptor binding affinity studies and functional assays on smooth muscle tissues.
This compound demonstrates a significantly higher affinity for the α1A-adrenoceptor, the predominant subtype in the human prostate, which is believed to be crucial for its clinical efficacy in treating the symptoms of benign prostatic hyperplasia (BPH).[1][2][3] In contrast, older, non-selective alpha-blockers such as doxazosin and terazosin exhibit more balanced affinities across all three α1-adrenoceptor subtypes.[4][5] Alfuzosin also shows a relatively non-selective profile, while silodosin displays an even greater selectivity for the α1A subtype compared to this compound.[6][7]
This comparative guide provides a comprehensive overview of the in vitro pharmacological data, detailed experimental methodologies, and the underlying cellular signaling mechanisms.
Quantitative Comparison of Receptor Binding Affinities and Functional Antagonism
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2/pKB) of this compound and other alpha-blockers for the α1-adrenoceptor subtypes. Higher pKi and pA2/pKB values indicate greater affinity and potency, respectively.
| Drug | α1A | α1B | α1D | α1A:α1B Selectivity Ratio | α1A:α1D Selectivity Ratio | Reference |
| This compound | 10.38 | 9.33 | 9.85 | 11.2 | 3.4 | [6] |
| Silodosin | 10.0 (approx.) | - | - | - | - | [6] |
| Prazosin | 9.39 (approx.) | - | - | - | - | [6] |
| 5-Methylurapidil | 8.8 (approx.) | - | - | - | - | [6] |
| Terazosin | 8.3 (approx.) | - | - | - | - | [6] |
| Alfuzosin | 8.0 (approx.) | - | - | - | - | [6] |
| Naftopidil | 7.8 (approx.) | - | - | - | - | [6] |
| Urapidil | 7.3 (approx.) | - | - | - | - | [6] |
| BMY7378 | 6.4 (approx.) | - | - | - | - | [6] |
Table 1: Comparative binding affinities (pKi) of various alpha-blockers for human α1-adrenoceptor subtypes.
| Drug | Tissue (Receptor Subtype) | pKB Value | Reference |
| This compound | Rat Aorta (α1D) | 10.1 | [8] |
| Human Prostate (α1A) | 10.0 | [8] | |
| Rat Spleen (α1B) | 8.9 - 9.2 | [8] | |
| Rabbit Corpus Cavernosum (α1B) | 8.9 - 9.2 | [8] |
Table 2: Functional antagonist potencies (pKB) of this compound in various smooth muscle tissues.
Experimental Protocols
The in vitro characterization of alpha-blockers relies on standardized experimental protocols to ensure the reproducibility and validity of the findings. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a drug for a specific receptor subtype.
-
Preparation of Cell Membranes: Clonal cell lines stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured.[4][5] The cells are harvested, and the cell membranes are isolated through a process of homogenization and centrifugation. The final membrane preparation is stored at -80°C.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]prazosin or [3H]this compound) and varying concentrations of the unlabeled competitor drug (e.g., this compound, alfuzosin).[2][6] The incubation is carried out in a buffered solution at a specific temperature and for a set duration to allow the binding to reach equilibrium.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity. The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Organ Bath Studies)
These experiments assess the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by an agonist.
-
Tissue Preparation: Smooth muscle tissues rich in specific α1-adrenoceptor subtypes are dissected from laboratory animals (e.g., rat vas deferens for α1A, rat spleen for α1B, and rat aorta for α1D) or obtained from human surgical specimens (e.g., prostate, ureter).[8][9][10] The tissues are cut into strips or rings and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at 37°C.[10]
-
Isometric Tension Recording: The tissue preparations are connected to isometric force transducers to record changes in muscle tension. The tissues are allowed to equilibrate under a resting tension for a specific period.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated by adding increasing concentrations of an α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) to the organ bath and recording the resulting contraction.
-
Antagonist Incubation: The tissues are then washed and incubated with a specific concentration of the alpha-blocker (antagonist) for a predetermined time.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve.
-
Data Analysis: The magnitude of the rightward shift is used to calculate the pA2 or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
Visualizing the Mechanisms
To better understand the experimental processes and the cellular actions of alpha-blockers, the following diagrams illustrate a typical experimental workflow and the intracellular signaling pathway.
In Vitro Alpha-Blocker Comparison Workflow
References
- 1. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α1-Adrenoceptors and muscarinic receptors in voiding function – binding characteristics of therapeutic agents in relation to the pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. Pharmacology of this compound: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijss-sn.com [ijss-sn.com]
- 8. The effects of this compound, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro study on human ureteric smooth muscle with the alpha1-adrenoceptor subtype blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro study on ureteral smooth muscle contractility with this compound, nifedipine, and terpene mixture (Rowatinex®) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Tamsulosin
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Tamsulosin is critical. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information herein is based on a review of validated methods to assist in selecting the appropriate technique for specific analytical needs.
The choice between HPLC and LC-MS/MS for the analysis of this compound, a selective α1-adrenoceptor antagonist, depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. While both methods are powerful tools, they offer different levels of performance and complexity.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of validated HPLC and LC-MS/MS methods for the determination of this compound. Data has been compiled from multiple studies to provide a comprehensive overview.
Table 1: Comparison of HPLC and LC-MS/MS Method Performance for this compound Analysis
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 5 - 2500 ng/mL[1], 5 - 250 µg/mL[2], 10 - 50 µg/mL[3] | 0.125 - 32 ppb (ng/mL)[4], 1 - 25 µg/mL[5], 0.2 - 50 ng/mL[6] |
| Limit of Detection (LOD) | 1.62 ng/mL[1], 0.215 µg/mL[2], 0.495 µg/mL[3] | 0.39 µg/mL[5], 0.13 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.739 µg/mL[2], 0.461 µg/mL[3] | 1.0 µg/mL[5], 0.2 ng/mL[6] |
| Accuracy (% Recovery) | 98.65 - 100.01%[7] | Intra-day and inter-day accuracy (Bias%) were < +1.4 %[5] |
| Precision (% RSD) | 1.23%[1] | Intra-day and inter-day precision (RSD%) were <10.8%[5] |
Key Observations:
-
Sensitivity: LC-MS/MS methods generally exhibit significantly lower limits of detection and quantification, making them more suitable for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices.[4][6]
-
Linearity: Both techniques demonstrate excellent linearity over a wide range of concentrations. However, the specific ranges can be tailored based on the method development.
-
Accuracy and Precision: Both methods provide high accuracy and precision, meeting the validation criteria set by regulatory guidelines.
Experimental Protocols
Below are representative experimental protocols for both HPLC and LC-MS/MS methods for this compound analysis, synthesized from published literature.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][7]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is typical.[2][7] A common composition is methanol and water (70:30 v/v).[7]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[7]
-
Detection: UV detection is typically performed at a wavelength of 280 nm.[7]
-
Sample Preparation: For bulk drugs, a solution is prepared by dissolving the sample in the mobile phase. For tablets, the tablets are crushed, and the powder is extracted with the mobile phase, followed by filtration.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the determination of this compound in complex biological matrices like human plasma or serum.[4][6]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C8 or C18 column with a shorter length and smaller particle size is often used for faster analysis times.
-
Mobile Phase: A gradient or isocratic elution with a mobile phase consisting of acetonitrile and water, often with a modifier like formic acid to enhance ionization.[8]
-
Flow Rate: A flow rate in the range of 0.2 - 0.5 mL/min is common.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.[4][8]
-
Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6] The precursor ion for this compound is m/z 409, and a common product ion for quantification is m/z 228.[6]
-
Sample Preparation: For biological samples, a protein precipitation step using a solvent like acetonitrile is a common and simple sample preparation technique.[4] This is often followed by centrifugation and injection of the supernatant.
Visualizing the Methodologies
To better understand the workflows and comparative aspects of these methods, the following diagrams are provided.
Caption: A flowchart illustrating the general process for cross-validating two analytical methods.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. asianpubs.org [asianpubs.org]
- 3. japsonline.com [japsonline.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. rjptonline.org [rjptonline.org]
- 6. Measurement of this compound in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. rjptonline.org [rjptonline.org]
A Comparative Analysis of Tamsulosin and Silodosin Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent alpha-1a adrenoceptor antagonists, Tamsulosin and Silodosin, based on experimental data from animal models. The information presented is intended to assist researchers and professionals in drug development in understanding the subtle yet significant differences in the pharmacological profiles of these two compounds.
Executive Summary
This compound and Silodosin are selective α1A-adrenoceptor antagonists widely used in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). While both drugs target the same receptor, preclinical studies in various animal models reveal distinct differences in their selectivity, urodynamic effects, and cardiovascular side-effect profiles. Silodosin generally exhibits higher selectivity for the α1A-adrenoceptor subtype compared to this compound, which translates to a more favorable cardiovascular safety profile in some animal models. This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and Silodosin in animal models.
Table 1: α1-Adrenoceptor Subtype Binding Affinities (pKi values)
| Compound | α1A | α1B | α1D | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio | Animal Model/Tissue Source |
| This compound | 10.38 | 9.33 | 9.85 | 11 | 3.4 | Recombinant human α1-adrenoceptors[1] |
| Silodosin | 9.88 | 7.63 | 8.28 | 178 | 40 | Recombinant human α1-adrenoceptors |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (pA2 values) in Isolated Tissues
| Compound | Rabbit Prostate (α1A) | Rat Spleen (α1B) | Rat Thoracic Aorta (α1D) | Animal Model |
| This compound | 9.9 | 8.9-9.2 | 10.1 | Rabbit, Rat[2] |
| Silodosin | 9.60 | 7.15 | 7.88 | Rabbit, Rat[3] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 3: In Vivo Urodynamic Effects on Intraurethral Pressure (IUP) in Anesthetized Dogs
| Compound | Dose (µg/kg, i.v.) | Inhibition of Phenylephrine-Induced IUP Increase (%) | Change in Mean Blood Pressure (mmHg) |
| This compound | 0.3 - 300 | Dose-dependent inhibition | Significant hypotensive effect, especially in older dogs[4] |
| Silodosin | 0.3 - 300 | Dose-dependent inhibition | No significant hypotensive effects[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound and Silodosin for α1-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human α1A, α1B, and α1D adrenoceptor subtypes are prepared.
-
Radioligand: [3H]-prazosin, a non-selective α1-adrenoceptor antagonist, is commonly used.
-
Assay Buffer: Typically, a Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM) is used.
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of [3H]-prazosin and varying concentrations of the competing unlabeled ligand (this compound or Silodosin).
-
Incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
In Vitro Functional Assays (Isolated Tissue Studies)
Objective: To assess the functional antagonist potency of this compound and Silodosin on smooth muscle contraction.
Methodology:
-
Tissue Preparation: Tissues rich in specific α1-adrenoceptor subtypes are isolated from experimental animals (e.g., rabbit prostate for α1A, rat spleen for α1B, rat thoracic aorta for α1D). The tissues are cut into strips and mounted in organ baths.
-
Organ Bath Setup: The organ baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Procedure:
-
The tissue strips are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are generated in the absence and presence of increasing concentrations of the antagonist (this compound or Silodosin).
-
The antagonist is incubated with the tissue for a predetermined period before adding the agonist.
-
-
Data Analysis: The antagonist's potency is expressed as the pA2 value, which is calculated using a Schild plot analysis.
In Vivo Urodynamic Studies (Anesthetized Dog Model)
Objective: To evaluate the effects of this compound and Silodosin on intraurethral pressure (IUP) and systemic blood pressure.
Methodology:
-
Animal Model: Male beagle dogs are often used. Benign prostatic hyperplasia can be naturally occurring in older dogs or induced by hormonal treatment.
-
Anesthesia: Animals are anesthetized, for example, with a combination of pentobarbital sodium.
-
Surgical Preparation:
-
A catheter is inserted into the prostatic urethra to measure IUP.
-
A catheter is placed in a femoral artery to monitor systemic blood pressure.
-
A catheter is inserted into a femoral vein for intravenous drug administration.
-
-
Procedure:
-
A stable baseline IUP and blood pressure are established.
-
An α1-adrenoceptor agonist (e.g., phenylephrine) is administered to induce an increase in IUP.
-
This compound or Silodosin is administered intravenously in a cumulative dose-dependent manner.
-
The inhibitory effect of the antagonist on the agonist-induced IUP increase and any changes in blood pressure are recorded.
-
-
Data Analysis: The percentage inhibition of the IUP increase and the change in mean arterial pressure are calculated for each dose of the antagonist.
Mandatory Visualization
Signaling Pathway of α1A-Adrenoceptor in Prostatic Smooth Muscle
The following diagram illustrates the downstream signaling cascade initiated by the activation of α1A-adrenoceptors in prostatic smooth muscle cells, leading to contraction.
References
- 1. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Alpha1-adrenoceptor subtype selectivity and organ specificity of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Tamsulosin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established mechanism of action for Tamsulosin, a selective alpha-1 adrenergic receptor antagonist. The information presented is based on a synthesis of findings from multiple clinical and pharmacological studies, offering a consensus view on its efficacy and signaling pathways. While direct, independent replication studies are not prevalent in the literature, the consistency of data across numerous trials serves as a robust validation of its primary mechanism.
This compound's Core Mechanism: Selective Alpha-1A/1D Adrenoceptor Antagonism
This compound is widely prescribed for the treatment of benign prostatic hyperplasia (BPH). Its primary mechanism involves the selective blockade of alpha-1A and alpha-1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[1][2][3] Approximately 70% of the alpha-1 adrenoceptors in the human prostate are of the alpha-1A subtype.[2][3]
By antagonizing these receptors, this compound inhibits the normal signaling cascade initiated by norepinephrine.[4] This leads to the relaxation of smooth muscles in the prostate and bladder neck, resulting in improved urinary flow and a reduction in the symptoms of BPH.[1][4] Unlike non-selective alpha-blockers, this compound has a lower affinity for alpha-1B receptors found in vascular smooth muscle, which minimizes cardiovascular side effects such as hypotension.[1][3]
Signaling Pathway
The blockade of alpha-1A and alpha-1D adrenergic receptors by this compound disrupts the Gq protein-coupled signaling cascade. This inhibition prevents the activation of phospholipase C, which in turn reduces the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1] The subsequent decrease in intracellular calcium levels, due to reduced release from the sarcoplasmic reticulum, leads to the dephosphorylation of myosin light chains, causing smooth muscle relaxation.
Caption: this compound's signaling pathway leading to smooth muscle relaxation.
Quantitative Efficacy Data
Clinical trials have consistently demonstrated the efficacy of this compound in improving urinary flow and reducing lower urinary tract symptoms (LUTS). The following tables summarize key quantitative findings from various studies.
| Parameter | This compound 0.4 mg/day | This compound 0.8 mg/day | Placebo | Reference |
| Improvement in Maximum Urinary Flow Rate (Qmax) | 1.4 - 3.6 mL/sec | - | - | [2][3] |
| Reduction in Post-Void Residual Urine Volume | Significant Reduction | - | - | [2][3] |
| Improvement in Lower Urinary Tract Symptoms (LUTS) | 25% or more in 65-80% of patients | - | - | [2][3] |
| Response in International Prostate Symptom Score (IPSS) (≥25% improvement) | 73% of patients | - | 63% of patients | [5] |
| Formulation | Bioavailability | Food Effect on Absorption | Key Pharmacokinetic Feature | Reference |
| Modified-Release (MR) | ~100% (fasted) | Affected by food intake | - | [6] |
| Oral Controlled Absorption System (OCAS) | Lower than MR | Independent of food intake | Fewer cardiovascular adverse effects | [6] |
Experimental Protocols
The data presented in this guide are derived from well-established clinical trial methodologies.
Measurement of Urinary Flow Rate (Uroflowmetry)
A key endpoint in BPH clinical trials is the maximum urinary flow rate (Qmax). This is a non-invasive test where the patient urinates into a specialized funnel that measures the volume of urine passed over time. The peak flow rate is recorded in milliliters per second (mL/sec).
Symptom Score Questionnaires
The International Prostate Symptom Score (IPSS) is a standardized questionnaire used to assess the severity of LUTS. Patients rate the severity of seven symptoms on a scale of 0 to 5. The total score helps to quantify the impact of BPH on a patient's quality of life and to measure the response to treatment.
Pharmacoscintigraphy
To confirm the drug release profile of different formulations, such as the Oral Controlled Absorption System (OCAS), pharmacoscintigraphy has been employed. This technique involves labeling the drug with a radioactive isotope (e.g., technetium-99m) and tracking its release and transit through the gastrointestinal tract using a gamma camera. This allows for the visualization of consistent drug release, independent of gastrointestinal transit times.[5]
Caption: A generalized workflow for a randomized controlled trial of this compound.
Comparison with Alternatives
This compound's efficacy has been compared to other alpha-blockers in several studies. For instance, this compound 0.4 mg/day demonstrated similar improvements in Qmax and symptom scores to alfuzosin 2.5 mg three times daily, but with a lower tendency to cause hypotensive effects.[7][8]
Conclusion
The mechanism of action for this compound, centered on its selective antagonism of alpha-1A and alpha-1D adrenergic receptors, is well-supported by a substantial body of clinical evidence. While formal "replication studies" are uncommon, the consistent findings across numerous independent clinical trials provide a high degree of confidence in its pharmacological activity and clinical efficacy. The data consistently show significant improvements in urinary flow and a reduction in BPH symptoms with a favorable side-effect profile compared to non-selective alpha-blockers.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound oral controlled absorption system (OCAS) in the treatment of benign prostatic hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of this compound in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. This compound: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel Biomarker for Tamsulosin's Therapeutic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a potential novel biomarker for monitoring the therapeutic effect of Tamsulosin, a primary treatment for Benign Prostatic Hyperplasia (BPH). The guide compares this novel biomarker with existing methods and biomarkers for alternative BPH therapies, supported by experimental data and detailed protocols.
Introduction
This compound, a selective alpha-1A and alpha-1D adrenoceptor antagonist, is a first-line treatment for Lower Urinary Tract Symptoms (LUTS) associated with BPH.[1][2] Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow.[2] Currently, the therapeutic efficacy of this compound is primarily assessed through patient-reported outcomes, such as the International Prostate Symptom Score (IPSS), and clinical measurements like uroflowmetry.[3] While valuable, these subjective and indirect measures highlight the need for objective, molecular biomarkers to predict and monitor treatment response, thereby personalizing therapy and improving patient outcomes.
Recent research has pointed towards downstream signaling molecules and gene expression changes as potential novel biomarkers for this compound's therapeutic effect. This guide focuses on the validation of phosphorylated Extracellular Signal-Regulated Kinase (pERK) as a promising candidate.
Comparative Analysis of Biomarkers for BPH Therapies
The following table summarizes the comparison of pERK as a novel biomarker for this compound against conventional monitoring methods and biomarkers for alternative BPH treatments, including 5-alpha reductase inhibitors (e.g., Finasteride, Dutasteride) and phosphodiesterase-5 inhibitors (e.g., Tadalafil).
| Therapeutic Agent | Biomarker/Method | Mechanism of Action/Biomarker Rationale | Advantages | Limitations | Supporting Data |
| This compound | pERK (Novel) | This compound's antagonism of alpha-1 adrenoceptors can modulate downstream signaling pathways, including the MAPK/ERK pathway, which is involved in smooth muscle cell proliferation and tone. | - Objective, molecular measure of drug effect. - Potential to predict treatment response. - May provide insights into the cellular mechanisms of this compound. | - Requires further clinical validation. - Tissue biopsy or specific biofluid analysis may be needed. | Pre-clinical studies suggest a link between alpha-1 adrenoceptor signaling and ERK activation. Further quantitative studies on this compound's direct effect on pERK in prostate tissue are ongoing. |
| IPSS | Patient-reported outcome measuring the severity of urinary symptoms. | - Non-invasive and patient-centric. - Widely used and validated in clinical practice. | - Subjective and prone to placebo effect. - Does not directly measure the biological effect of the drug. | Numerous clinical trials have demonstrated a significant reduction in IPSS with this compound treatment.[3] | |
| Uroflowmetry | Measures the rate of urine flow. | - Objective measure of urinary function. - Non-invasive. | - Can be influenced by factors other than prostate obstruction. - Provides limited information on the underlying cellular response to treatment. | Clinical studies show a consistent improvement in maximum urinary flow rate (Qmax) with this compound.[3] | |
| 5-Alpha Reductase Inhibitors | PSA (Prostate-Specific Antigen) | These drugs inhibit the conversion of testosterone to dihydrotestosterone (DHT), leading to a reduction in prostate volume and a decrease in serum PSA levels. | - Well-established and widely available blood test. - Reflects a direct biological effect of the drug on the prostate. | - PSA levels can be influenced by other factors (e.g., prostatitis, prostate cancer). - The reduction in PSA is not always directly proportional to symptom improvement. | Treatment with 5-ARIs typically leads to an approximately 50% reduction in PSA levels after 6-12 months. |
| DHT (Dihydrotestosterone) | Direct measure of the drug's target engagement. | - Highly specific to the drug's mechanism of action. | - Less commonly used in routine clinical practice compared to PSA. - Requires specific laboratory assays. | 5-ARIs significantly reduce serum DHT levels. | |
| Phosphodiesterase-5 Inhibitors | Inflammatory Markers (e.g., IL-8, CD45+ leukocytes) | PDE5 inhibitors have been shown to have anti-inflammatory effects in the prostate, which may contribute to the improvement of LUTS. | - May reflect a novel mechanism of action for LUTS treatment. - Potential to identify patients who would benefit from an anti-inflammatory approach. | - The role of inflammation in BPH and the specific effects of PDE5 inhibitors are still under investigation. - Requires specific assays for inflammatory markers. | Studies have shown that PDE5 inhibitors can reduce the secretion of IL-8 in prostatic cells and decrease the infiltration of CD45+ leukocytes in prostate tissue.[4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation of pERK and other biomarkers.
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis in Prostate Tissue
This protocol is designed for the quantification of mRNA levels of genes of interest (e.g., DACH1, CACNA1D, STARD13, RUNDC3B, and alpha-1 adrenoceptors) in formalin-fixed paraffin-embedded (FFPE) prostate tissue.
Materials:
-
FFPE prostate tissue sections (5-10 µm)
-
Xylene and ethanol series for deparaffinization
-
RNA extraction kit suitable for FFPE tissue
-
DNase I
-
Reverse transcription kit
-
qPCR primers for target and reference genes
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Deparaffinization:
-
Place tissue sections in a microcentrifuge tube.
-
Add 1 ml of xylene, vortex, and incubate for 10 minutes at room temperature.
-
Centrifuge at maximum speed for 2 minutes and discard the supernatant.
-
Wash the pellet with a series of decreasing ethanol concentrations (100%, 90%, 70%, and 50%), vortexing and centrifuging at each step.
-
-
RNA Extraction:
-
Follow the manufacturer's protocol for the FFPE RNA extraction kit. This typically involves proteinase K digestion to release nucleic acids.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the purified RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Western Blot for pERK Protein Quantification in Prostate Cells
This protocol describes the detection and quantification of phosphorylated ERK (pERK) in protein lysates from prostate cells.
Materials:
-
Prostate cell culture or tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK and anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum PSA and DHT
This protocol outlines the quantitative measurement of Prostate-Specific Antigen (PSA) and Dihydrotestosterone (DHT) in serum samples.
Materials:
-
Serum samples
-
Commercially available ELISA kits for PSA and DHT
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood samples and separate the serum.
-
Store serum at -80°C until use.
-
-
ELISA Assay:
-
Follow the instructions provided with the commercial ELISA kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate wells.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of PSA or DHT in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Signaling Pathway of this compound and Potential Biomarker
References
- 1. This compound: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Long-Term Efficacy and Safety of this compound for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitors blunt inflammation in human BPH: a potential mechanism of action for PDE5 inhibitors in LUTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Tamsulosin's Effects on Urogenital and Vascular Smooth Muscle Tissues
Publication Guide for Drug Development Professionals and Researchers
This guide provides a comparative analysis of Tamsulosin, a selective α1-adrenoceptor antagonist, and its effects on various smooth muscle tissues. This compound is widely prescribed for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] Its clinical efficacy is rooted in its ability to relax smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[2][3] This document delves into the pharmacological basis for its tissue selectivity, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Mechanism of Action: Selective α1-Adrenoceptor Blockade
Smooth muscle contraction is primarily initiated by an increase in intracellular calcium (Ca²⁺) concentration.[4] In tissues like the prostate and blood vessels, stimulation by norepinephrine activates α1-adrenoceptors, which are coupled to Gq proteins.[2] This triggers a signaling cascade involving phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the sarcoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[2][5] The elevated Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.[4]
This compound exerts its effect by competitively blocking α1-adrenoceptors, thereby inhibiting this contractile signaling pathway and promoting smooth muscle relaxation.[6][7] The key to its clinical profile lies in its selectivity for different α1-adrenoceptor subtypes, which are differentially expressed in various smooth muscle tissues.[8]
Comparative Efficacy and Receptor Selectivity
This compound's "uroselectivity" stems from its higher affinity for the α1A and α1D adrenoceptor subtypes, which are predominant in the urogenital tract, compared to the α1B subtype found in vascular smooth muscle.[8][9][10] This selectivity profile allows for effective treatment of BPH symptoms with a reduced risk of cardiovascular side effects, such as orthostatic hypotension, which are more common with non-selective α-blockers.[2][11]
-
Prostate and Bladder Neck: These tissues have a high density of α1A-adrenoceptors, accounting for approximately 70% of the α1-receptors in the human prostate.[6][12] this compound's potent antagonism at this subtype leads to significant relaxation of the prostatic smooth muscle, reducing urethral resistance and improving urine flow.[13]
-
Bladder Detrusor Muscle: The α1D-adrenoceptor subtype is also present in the bladder detrusor muscle.[12][14] By blocking these receptors, this compound can help alleviate storage symptoms, such as those associated with an overactive bladder, by promoting relaxation during the bladder filling phase.[12][14]
-
Vascular Smooth Muscle (e.g., Aorta): The α1B-adrenoceptor is the primary subtype mediating contraction in blood vessels.[12] this compound exhibits a significantly lower affinity for α1B-receptors, which underpins its favorable cardiovascular safety profile.[2][15]
-
Ureter Smooth Muscle: this compound has been shown to inhibit the frequency of peristaltic contractions in human ureteric smooth muscle in vitro.[16] This effect is believed to facilitate the passage of ureteral stones, supporting its off-label clinical use for this indication.[12]
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) and functional antagonist potencies (pKB) of this compound for different human α1-adrenoceptor subtypes and its effects on various smooth muscle tissues. Higher pKi and pKB values indicate greater affinity and potency, respectively.
| Parameter | Receptor Subtype | Tissue/System | Value | Reference(s) |
| Binding Affinity (pKi) | Human α1A | Recombinant Cells | 10.38 | [17] |
| Human α1B | Recombinant Cells | 9.33 | [17] | |
| Human α1D | Recombinant Cells | 9.85 | [17] | |
| Functional Potency (pKB) | α1D | Rat Aorta | 10.1 | [15][18] |
| α1B | Rat Spleen | 8.9 - 9.2 | [15][18] | |
| α1A/α1D mix | Human Prostate | 10.0 | [15][18] |
Table 1: Comparative binding affinity and functional potency of this compound.
Experimental Protocols
In Vitro Smooth Muscle Contractility Assay (Organ Bath)
This experiment measures the direct effect of this compound on the contractility of isolated smooth muscle tissue.
Methodology:
-
Tissue Preparation: Smooth muscle tissues (e.g., strips of human prostate, rat aorta, or human ureter) are carefully dissected and cut into rings or strips of appropriate size.[16][19]
-
Mounting: The tissue is mounted in an isolated organ bath system filled with a physiological salt solution (e.g., Krebs' solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[19] One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Contraction Induction: A contractile agonist, such as phenylephrine or norepinephrine, is added to the bath to induce a sustained contraction, which is recorded by the data acquisition system.
-
Antagonist Application: Increasing concentrations of this compound are added cumulatively to the bath, and the resulting relaxation (inhibition of contraction) is measured.
-
Data Analysis: The inhibitory effect of this compound is quantified by calculating IC₅₀ (concentration causing 50% inhibition) or pA₂ values to determine its potency.
Intracellular Calcium Measurement
This protocol allows for the direct visualization and quantification of this compound's effect on agonist-induced intracellular Ca²⁺ release.
Methodology:
-
Cell/Tissue Preparation: Primary smooth muscle cells are isolated and cultured, or thin tissue slices are prepared.[5][20]
-
Dye Loading: The cells or tissues are incubated with a membrane-permeant Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.[20][21]
-
Washing: Unincorporated dye is washed away with a physiological buffer solution.
-
Imaging Setup: The coverslip with the loaded cells/tissue is placed on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filters.[20]
-
Baseline Measurement: A baseline fluorescence signal is recorded for a few minutes to ensure stability.
-
Stimulation: The cells are first perfused with a solution containing this compound (or a vehicle control) and then stimulated with an α1-agonist (e.g., phenylephrine).
-
Fluorescence Recording: Changes in fluorescence intensity, which correlate with changes in intracellular Ca²⁺ concentration, are recorded over time.[21]
-
Data Analysis: The change in fluorescence is quantified. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is used to calculate the precise intracellular Ca²⁺ concentration.[21]
Radioligand Binding Assay
This experiment is used to determine the binding affinity (Ki) of this compound for specific α1-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).[17][22]
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled α1-antagonist (e.g., [³H]prazosin) and varying concentrations of unlabeled this compound.[17]
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]
References
- 1. brieflands.com [brieflands.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of intracellular free calcium ion concentration in vascular smooth muscle cells : fluorescence imaging of cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: alpha1-adrenoceptor subtype-selectivity and comparison with terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of this compound: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. droracle.ai [droracle.ai]
- 14. Effects of Bladder Function by Early this compound Treatment in a Spinal Cord Injury Rat Model [e-arm.org]
- 15. The effects of this compound, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vitro study on human ureteric smooth muscle with the alpha1-adrenoceptor subtype blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of this compound, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alpha 1-adrenoceptor subtype selectivity of this compound: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Bridge: Correlating Tamsulosin's In Vitro Activity to In Vivo Uroselectivity
A Comparative Guide for Researchers in Drug Development
Tamsulosin, a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), exhibits a fascinating interplay between its in vitro molecular interactions and its in vivo clinical efficacy. This guide provides a comprehensive comparison of this compound's pharmacological activity with key alternatives, delving into the experimental data that bridges the gap between laboratory findings and patient outcomes. For researchers and drug development professionals, understanding this in vitro to in vivo correlation (IVIVC) is paramount for designing next-generation therapies with enhanced uroselectivity and improved safety profiles.
In Vitro Pharmacology: Unraveling Receptor Selectivity
The initial pharmacological characterization of this compound and its alternatives begins with in vitro assays designed to determine their affinity and functional antagonism at adrenergic receptor subtypes. The α1-adrenoceptors, particularly the α1A, α1B, and α1D subtypes, are the primary targets for BPH therapy. The distribution of these subtypes varies, with α1A-adrenoceptors being predominant in the prostate, bladder neck, and prostatic urethra, while α1B-adrenoceptors are more prevalent in vascular smooth muscle. This differential distribution is the basis for the concept of uroselectivity.
Comparative Binding Affinities of α1-Adrenoceptor Antagonists
Radioligand binding assays are instrumental in quantifying the affinity of a drug for its receptor. The inhibition constant (pKi) is a measure of this affinity, with higher values indicating a stronger binding. The following table summarizes the pKi values for this compound and its competitors at the human α1-adrenoceptor subtypes.
| Drug | pKi for α1A | pKi for α1B | pKi for α1D | α1A/α1B Selectivity Ratio |
| This compound | 10.38 [1] | 9.33 [1] | 9.85 [1] | ~11 [1] |
| Alfuzosin | 8.2 | 7.9 | 8.1 | ~2 |
| Doxazosin | 9.7 | 9.8 | 9.5 | ~0.8 |
| Silodosin | 10.9 | 8.3 | 9.8 | ~400 |
Data compiled from various sources. The selectivity ratio is calculated from the antilog of the difference in pKi values.
This compound demonstrates a clear preference for the α1A and α1D subtypes over the α1B subtype.[1] This in vitro finding is a strong predictor of its in vivo uroselectivity, suggesting a reduced potential for cardiovascular side effects, such as orthostatic hypotension, which are primarily mediated by α1B-adrenoceptor blockade in blood vessels. Silodosin exhibits the highest α1A/α1B selectivity, while Doxazosin is largely non-selective.
Functional Antagonism in Isolated Tissues
Beyond binding affinity, functional assays in isolated tissues provide insights into a drug's ability to inhibit receptor-mediated physiological responses. The pA2 value, derived from Schild analysis in organ bath experiments, quantifies the antagonist's potency.
| Drug | Tissue | Receptor Subtype | pA2 Value |
| This compound | Human Prostate | α1A | 10.0 [2] |
| This compound | Rat Spleen | α1B | 8.9-9.2 [2] |
| This compound | Rat Aorta | α1D | 10.1 [2] |
These functional data corroborate the binding affinity studies, confirming this compound's high potency at the α1A and α1D-adrenoceptors, which are crucial for smooth muscle contraction in the lower urinary tract.[2]
In Vivo Pharmacology: From Animal Models to Clinical Outcomes
The ultimate test of a drug's utility lies in its in vivo performance. For this compound, this translates to its ability to improve urodynamic parameters in patients with BPH without causing significant cardiovascular adverse effects.
Urodynamic Effects in Clinical Trials
Clinical studies in patients with BPH provide the most direct evidence of a drug's in vivo efficacy. Key urodynamic parameters include the maximum urinary flow rate (Qmax) and a reduction in post-void residual (PVR) urine volume.
| Drug | Daily Dose | Change in Qmax (mL/s) | Change in PVR (mL) |
| This compound | 0.4 mg | +1.1 to +3.8 | -20 to -35 |
| Alfuzosin | 10 mg | +1.0 to +3.2 | -15 to -30 |
| Doxazosin | 4-8 mg | +1.5 to +3.7 | -20 to -40 |
| Silodosin | 8 mg | +2.0 to +4.5 | -25 to -45 |
Data represents typical ranges observed in clinical trials.
All four drugs demonstrate efficacy in improving urinary flow and reducing residual urine. The clinical effectiveness of this compound at a relatively low dose is consistent with its high in vitro potency.
Cardiovascular Safety Profile
A critical aspect of the IVIVC for this compound is its cardiovascular safety, which is predicted by its in vitro selectivity for α1A over α1B adrenoceptors. In vivo studies consistently show that this compound has a minimal effect on blood pressure compared to non-selective agents.
| Drug | Effect on Standing Systolic Blood Pressure | Incidence of Dizziness (%) |
| This compound | Minimal Change | 15-19 |
| Alfuzosin | Slight Reduction | 10-15 |
| Doxazosin | Significant Reduction | 20-30 |
| Silodosin | Minimal Change | 10-15 |
Data compiled from various clinical trials and prescribing information.
The lower incidence of orthostatic hypotension and dizziness with this compound and Silodosin compared to Doxazosin directly correlates with their higher in vitro α1A/α1B selectivity ratios. This demonstrates a successful translation of molecular selectivity into a tangible clinical benefit.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for human α1A, α1B, and α1D-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing recombinant human α1A, α1B, or α1D-adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
Test compounds (e.g., this compound, Alfuzosin, Doxazosin, Silodosin).
-
Phentolamine (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, [3H]-Prazosin at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of phentolamine (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-Prazosin binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath for Functional Antagonism
Objective: To determine the functional antagonist potency (pA2) of test compounds on smooth muscle contraction.
Materials:
-
Isolated tissue preparations (e.g., human prostate strips, rat spleen, rat aorta).
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Agonist (e.g., phenylephrine or noradrenaline).
-
Test compounds (antagonists).
-
Organ bath system with isometric force transducers and data acquisition software.
Procedure:
-
Dissect and prepare tissue strips (e.g., 2-3 mm wide and 5-10 mm long).
-
Mount the tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C under a resting tension (e.g., 1 g).
-
Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Perform a viability test by contracting the tissues with a high concentration of KCl (e.g., 80 mM).
-
After washout and return to baseline, perform a cumulative concentration-response curve to the agonist.
-
Wash the tissues and incubate with a specific concentration of the antagonist for a predetermined time (e.g., 30-60 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve to the agonist.
-
Repeat steps 6 and 7 with increasing concentrations of the antagonist.
-
Construct Schild plots by plotting the log(dose ratio - 1) against the negative logarithm of the antagonist concentration.
-
The x-intercept of the Schild plot provides the pA2 value.
In Vivo Urodynamic Evaluation in Patients with BPH
Objective: To assess the in vivo efficacy of test compounds on urinary flow parameters.
Materials:
-
Uroflowmeter.
-
Ultrasound scanner for post-void residual (PVR) volume measurement.
-
Standardized patient questionnaires (e.g., International Prostate Symptom Score - IPSS).
-
Test compound and placebo.
Procedure:
-
Recruit eligible patients with a diagnosis of BPH and significant LUTS.
-
Obtain baseline measurements of Qmax, PVR, and IPSS.
-
Randomize patients to receive either the test compound or placebo in a double-blind manner for a specified treatment period (e.g., 12 weeks).
-
At specified follow-up visits, repeat the measurements of Qmax, PVR, and IPSS.
-
For Qmax measurement, instruct the patient to void into the uroflowmeter when they have a normal desire to urinate.
-
Immediately after uroflowmetry, measure the PVR volume using the ultrasound scanner.
-
Administer the IPSS questionnaire to assess symptom improvement.
-
Analyze the changes from baseline in the treatment group compared to the placebo group using appropriate statistical methods.
-
Monitor and record any adverse events, particularly those related to cardiovascular effects (e.g., dizziness, hypotension).
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow for establishing an in vitro to in vivo correlation.
Caption: Alpha-1 adrenoceptor signaling pathway and this compound's antagonism.
Caption: Workflow for establishing an in vitro to in vivo correlation.
Conclusion
The pharmacological profile of this compound provides a compelling case study in the successful translation of in vitro receptor selectivity into in vivo clinical benefit. Its high affinity and potent antagonism at the α1A-adrenoceptor, demonstrated through binding and functional assays, correlate strongly with its efficacy in improving urodynamics in BPH patients. Crucially, its relative sparing of the α1B-adrenoceptor, also predicted from in vitro data, results in a favorable cardiovascular safety profile. This guide underscores the importance of a multi-faceted approach, combining molecular, cellular, and whole-organism studies, to fully understand and predict the clinical performance of a drug. For researchers in the field, these principles and methodologies are essential for the rational design of future therapies for LUTS and other conditions where receptor subtype selectivity is a key determinant of success.
References
- 1. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of first dose of this compound on flow rate and its predictive ability on the improvement of LUTS in men with BPH in the mid-term - PubMed [pubmed.ncbi.nlm.nih.gov]
Tamsulosin's Preclinical Efficacy: A Meta-Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development. The following sections detail the molecular interactions, in vitro functional effects, and in vivo urodynamic impact of this compound, supported by structured data tables, detailed experimental protocols, and signaling pathway diagrams.
Comparative Binding Affinity at Alpha-1 Adrenergic Receptor Subtypes
This compound's therapeutic effect is rooted in its high affinity for and selectivity towards specific subtypes of the alpha-1 adrenergic receptor, particularly the α1A and α1D subtypes, which are predominantly expressed in the smooth muscle of the prostate and bladder neck.[1][2] Relaxation of these muscles alleviates the lower urinary tract symptoms (LUTS) associated with BPH.[3]
Preclinical radioligand binding assays have been instrumental in quantifying the binding affinity (pKi) of this compound and other alpha-blockers to the three main α1-adrenoceptor subtypes: α1A, α1B, and α1D. A higher pKi value indicates a stronger binding affinity. The data presented in Table 1 clearly demonstrates this compound's selectivity, particularly for the α1A and α1D subtypes over the α1B subtype, which is more prevalent in blood vessels. This selectivity is thought to contribute to its favorable cardiovascular side-effect profile compared to less selective alpha-blockers.[1][4]
Table 1: Comparative Binding Affinities (pKi) of this compound and Other Alpha-1 Adrenergic Receptor Antagonists
| Compound | pKi for α1A-adrenoceptor | pKi for α1B-adrenoceptor | pKi for α1D-adrenoceptor | Reference |
| This compound | 10.38 | 9.33 | 9.85 | [1] |
| Silodosin | 9.68 | 8.38 | 9.38 | [1] |
| Prazosin | 9.39 | 9.69 | 9.49 | [1] |
| 5-methylurapidil | 8.81 | 7.85 | 8.81 | [1] |
| Terazosin | 8.31 | 8.81 | 8.81 | [1] |
| Alfuzosin | 7.94 | 8.04 | 7.94 | [1] |
| Naftopidil | 7.79 | 7.39 | 8.09 | [1] |
| Urapidil | 7.31 | 6.81 | 7.31 | [1] |
| BMY7378 | 6.39 | 7.89 | 8.39 | [1] |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of compounds to α1-adrenergic receptor subtypes using radioligand binding assays.
1. Membrane Preparation:
-
Cell lines stably expressing a specific human α1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove cellular debris. The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[4]
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the membrane preparation (a specific amount of protein, e.g., 50-120 µg), a fixed concentration of a radioligand that binds to the receptor (e.g., [3H]prazosin or [3H]this compound), and a varying concentration of the unlabeled competitor drug (e.g., this compound, Prazosin).
-
The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away with ice-cold wash buffer.
-
The radioactivity on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
In Vitro Efficacy: Inhibition of Prostate Smooth Muscle Contraction
The functional consequence of this compound's receptor binding is the relaxation of prostate smooth muscle. This is a critical factor in its therapeutic efficacy for BPH. In vitro organ bath experiments using human prostate tissue allow for the direct measurement of this compound's ability to inhibit smooth muscle contraction induced by adrenergic agonists like noradrenaline.
In these experiments, this compound has been shown to effectively inhibit noradrenaline-induced contractions of human prostate smooth muscle. It is important to note that other, non-adrenergic mediators like endothelin-1 can also induce prostate smooth muscle contraction, and these are not inhibited by this compound.[5] This highlights the specificity of this compound's mechanism of action.
Table 2: Effect of this compound on Noradrenaline-Induced Contraction of Human Prostate Smooth Muscle
| Treatment | Maximum Contraction (% of KCl-induced contraction) | Reference |
| Noradrenaline (control) | 117 ± 18% | [5] |
| Noradrenaline + this compound (300 nM) | Significantly inhibited | [5] |
| Endothelin-1 | 116 ± 23% | [5] |
| Endothelin-1 + this compound (300 nM) | No inhibition | [5] |
Experimental Protocol: Organ Bath for Prostate Smooth Muscle Contraction
This protocol describes the methodology for assessing the effect of pharmacological agents on the contractility of isolated human prostate tissue.
1. Tissue Preparation:
-
Human prostate tissue is obtained from patients undergoing radical prostatectomy, with appropriate ethical approval and patient consent.
-
The tissue is dissected into strips of a standardized size (e.g., 6 x 3 x 3 mm).[1]
2. Organ Bath Setup:
-
The prostate strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2 and 5% CO2) to maintain physiological pH.
-
The tissue strips are connected to isometric force transducers to record changes in muscle tension.
-
An initial tension (e.g., 4.9 mN) is applied to the tissue strips, and they are allowed to equilibrate for a period (e.g., 45 minutes).[1]
3. Experimental Procedure:
-
The viability and maximum contractile capacity of the tissue are assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 80 mM).
-
After washing out the KCl, the tissue is incubated with the test compound (e.g., this compound) or its vehicle (for control) for a specific duration.
-
A contractile agonist (e.g., noradrenaline) is then added in a cumulative concentration-response manner to induce smooth muscle contraction.
-
The resulting contractions are recorded and measured.
4. Data Analysis:
-
The magnitude of the contractions is typically expressed as a percentage of the maximum contraction induced by KCl.
-
The effect of the test compound is determined by comparing the concentration-response curves of the agonist in the presence and absence of the compound.
In Vivo Efficacy: Urodynamic Studies in Preclinical Models
To assess the functional effects of this compound in a living organism, urodynamic studies are conducted in preclinical animal models, such as male dogs. These studies allow for the measurement of key parameters related to urinary function, including intraurethral pressure (IUP), which is a direct indicator of urethral resistance.
Preclinical studies in anesthetized male dogs have demonstrated that this compound effectively inhibits the increase in intraurethral pressure induced by hypogastric nerve stimulation, which mimics sympathetic activation. This effect is dose-dependent and correlates well with the concentration of this compound in the prostate and urethral tissues.[6] Importantly, these studies also show that this compound can achieve this effect without significantly altering basal mean blood pressure, further supporting its uroselectivity.[6]
Table 3: Effect of this compound on Intraurethral Pressure (IUP) in Anesthetized Male Dogs
| Treatment | Effect on Hypogastric Nerve Stimulation-Induced IUP Increase | Effect on Basal Mean Blood Pressure | Reference |
| This compound (3-30 µg/kg, intraduodenal) | Dose-dependent inhibition | No significant change | [6] |
Experimental Protocol: Urodynamic Assessment in Anesthetized Male Dogs
This protocol provides a general outline for evaluating the in vivo efficacy of this compound on lower urinary tract function in a canine model.
1. Animal Preparation:
-
Male beagle dogs are used for the study, following approval from an Institutional Animal Care and Use Committee.
-
The animals are anesthetized using an appropriate anesthetic regimen that has minimal impact on urodynamic parameters.
-
Surgical preparation involves the exposure of the hypogastric nerve for electrical stimulation and the placement of catheters for pressure measurements and drug administration.
2. Urodynamic Measurements:
-
A catheter with a pressure transducer at its tip is inserted into the urethra to measure intraurethral pressure (IUP).
-
Another catheter may be placed in the bladder to measure intravesical pressure.
-
A catheter is placed in a femoral artery to monitor systemic blood pressure.
3. Experimental Procedure:
-
A baseline IUP is recorded.
-
The hypogastric nerve is electrically stimulated to induce a rise in IUP, mimicking the sympathetic tone that contributes to urethral resistance in BPH.
-
This compound or a vehicle control is administered (e.g., intraduodenally).
-
The effect of the treatment on both the baseline IUP and the nerve stimulation-induced IUP increase is recorded over time.
-
Systemic blood pressure is monitored throughout the experiment.
4. Data Analysis:
-
The percentage inhibition of the nerve stimulation-induced IUP increase is calculated for different doses of the drug.
-
The correlation between drug concentrations in plasma and target tissues (prostate, urethra) and the observed pharmacological effect is analyzed.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).
This compound's Mechanism of Action: Signaling Pathway
The following diagram illustrates the intracellular signaling pathway that is inhibited by this compound, leading to smooth muscle relaxation.
Caption: this compound blocks the α1A-adrenergic receptor signaling pathway.
Experimental Workflow: In Vitro Organ Bath Study
The following diagram outlines the key steps involved in a typical in vitro organ bath experiment to assess the efficacy of a compound on smooth muscle contraction.
Caption: Workflow for in vitro organ bath experiments.
Logical Relationship: this compound's Uroselectivity
This diagram illustrates the logical basis for this compound's uroselectivity, comparing its effects on the lower urinary tract and the cardiovascular system.
Caption: The basis of this compound's uroselective action.
References
- 1. Purinergic smooth muscle contractions in the human prostate: estimation of relevance and characterization of different agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dmt.dk [dmt.dk]
- 6. dmt.dk [dmt.dk]
Safety Operating Guide
Proper Disposal of Tamsulosin in a Laboratory Setting: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of tamsulosin in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following step-by-step guidance is intended to provide a clear operational plan for handling this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[1] All handling of solid this compound should be performed in a manner that avoids dust formation.[1][2] In the event of a spill, the area should be mechanically cleaned, and the waste collected in a properly labeled, sealed container for disposal.[2]
This compound Waste Stream Identification and Segregation
Proper disposal begins with the correct identification and segregation of this compound waste. It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[3][4] this compound is not a DEA-regulated controlled substance.[5]
Waste streams containing this compound in a laboratory setting may include:
-
Solid this compound Waste: Expired pure this compound hydrochloride, unused neat compound, and heavily contaminated materials (e.g., weighing boats, contaminated gloves).
-
Aqueous this compound Waste: Solutions containing dissolved this compound, including buffers and media.
-
Solvent-Based this compound Waste: this compound dissolved in organic solvents.
-
Contaminated Labware: Glassware, pipette tips, and other materials with trace amounts of this compound.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of all this compound waste is through a licensed professional waste disposal service that utilizes incineration.[4][6] This ensures complete destruction of the active pharmaceutical ingredient.
Step 1: Collection and Storage
-
Collect all this compound waste in designated, well-labeled, and sealed containers.
-
Solid and solvent-based waste should be stored in separate, compatible containers.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Step 2: Waste Manifesting and Handover
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the pharmaceutical waste.[4]
-
Ensure all containers are properly labeled according to institutional and regulatory guidelines.
Step 3: Decontamination of Labware
-
For reusable glassware contaminated with this compound, rinse with an appropriate solvent (e.g., ethanol or methanol) to remove residues. The rinsate should be collected and disposed of as solvent-based this compound waste.
-
After the initial rinse, glassware can be washed using standard laboratory procedures.
Data on this compound Degradation
For laboratories equipped to perform chemical degradation of pharmaceutical waste, understanding the stability of this compound is crucial. The following table summarizes data from forced degradation studies, which indicate potential pathways for breaking down the molecule. Note: These are not disposal protocols but provide insight into the compound's lability.
| Stress Condition | Reagent/Method | Degradation Observed | Reference |
| Oxidative Stress | 30% Hydrogen Peroxide (H₂O₂) | 58.70% degradation after 4 hours | [7] |
| Acidic Hydrolysis | 3 mol L⁻¹ Hydrochloric Acid (HCl) | 7.54% degradation after 1 hour | [7] |
| Basic Hydrolysis | 0.5 mol L⁻¹ Sodium Hydroxide (NaOH) | 4.88% degradation after 1 hour | [7] |
| Neutral Hydrolysis | Water | Significant degradation observed | [1] |
| Thermal Stress | Heat (100°C) | Significant degradation observed | [1] |
| Photolytic Stress (UV Light) | Exposure to UV light at 254 nm and 366 nm | Significant degradation observed | [1][5] |
Experimental Protocols for this compound Degradation Studies
The following are summaries of methodologies used in forced degradation studies of this compound. These illustrate the conditions under which the compound has been shown to break down.
Protocol for Oxidative Degradation:
-
Prepare a solution of this compound hydrochloride.
-
Add an equal volume of 30% hydrogen peroxide.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Analyze the resulting solution using a validated stability-indicating HPLC method to determine the percentage of degradation.[7]
Protocol for Acidic and Basic Hydrolysis:
-
Prepare separate solutions of this compound hydrochloride in 3 mol L⁻¹ HCl and 0.5 mol L⁻¹ NaOH.
-
Maintain the solutions at room temperature for 1 hour.
-
Neutralize the acidic and basic solutions.
-
Analyze the resulting solutions by HPLC to quantify the extent of degradation.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Identification of forced degradation products of this compound using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. asianpubs.org [asianpubs.org]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. ijpsr.com [ijpsr.com]
- 6. This compound | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
